3-Bromoazepan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-3-1-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNPJHCXKAYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452552 | |
| Record name | 3-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3457-66-7 | |
| Record name | α-Bromocaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
physicochemical properties of 3-Bromoazepan-2-one
An In-Depth Technical Guide on the Physicochemical Properties of 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available data for this compound. While efforts have been made to ensure accuracy, this guide should be used for informational purposes. All experimental work should be conducted with independently verified standards and appropriate safety protocols.
Introduction
This compound, a halogenated derivative of caprolactam, serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom adjacent to an amide carbonyl group within a seven-membered ring, makes it a versatile intermediate for introducing the azepan-2-one scaffold into more complex molecules. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a detailed overview of the known , outlines common experimental protocols for its characterization, and presents logical workflows for its analysis.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, reaction setup, and analytical method development. The properties are summarized below.
Core Properties
A compilation of the primary physical and chemical identifiers for this compound is presented in Table 1.
Table 1: Core Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀BrNO |
| Molecular Weight | 192.05 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6090-21-7 |
| Canonical SMILES | C1CCC(C(=O)NC1)Br |
| InChI Key | YQBAKVXCMXNPLB-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Melting Point | 103-107 °C |
Predicted Properties
Computational predictions provide valuable insights into the behavior of a compound in various chemical and biological systems.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 289.9±25.0 °C (at 760 mmHg) | Chemspider |
| Density | 1.5±0.1 g/cm³ | Chemspider |
| pKa (most acidic) | 14.80±0.40 | Chemspider |
| LogP | 0.93±0.34 | Chemspider |
| Refractive Index | 1.541 | Chemspider |
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and use of this compound. The following sections describe standard methodologies.
Synthesis Protocol: Bromination of ε-Caprolactam
A common method for the synthesis of this compound involves the bromination of ε-caprolactam.
Materials:
-
ε-Caprolactam
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
Dissolve ε-caprolactam in CCl₄ in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) to initiate the reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete when the denser NBS has been consumed and replaced by floating succinimide.
-
Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate sequentially with sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure this compound.
Analytical Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized this compound involves a series of spectroscopic and chromatographic analyses.
Caption: Standard workflow for synthesis and analytical validation.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Key expected signals include a multiplet for the proton at the C3 position (adjacent to the bromine), which is shifted downfield, and distinct signals for the diastereotopic protons of the methylene groups in the azepane ring.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon (C2) will appear significantly downfield (~170-180 ppm), and the carbon bearing the bromine (C3) will also be shifted downfield compared to its position in unsubstituted caprolactam.
3.2.2 Mass Spectrometry (MS)
-
Methodology: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry can be used.
-
Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]+ or protonated molecule peaks [M+H]+ would be observed around m/z 192 and 194.
3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Methodology: The sample can be analyzed as a KBr pellet or a thin film.
-
Expected Result: The spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3300 cm⁻¹) and a strong amide I band (C=O stretch) around 1650-1680 cm⁻¹. The C-Br stretch typically appears in the fingerprint region (500-700 cm⁻¹).
Reactivity and Applications
The chemical reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. This makes it a prime substrate for nucleophilic substitution reactions.
Caption: Key reaction pathways for this compound.
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols) to displace the bromide and form 3-substituted azepan-2-one derivatives. This is the primary application in building more complex molecular architectures.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form an unsaturated lactam, α,β-dehydroazepinone.
Conclusion
This compound is a well-characterized synthetic intermediate with predictable physicochemical properties and reactivity. Its utility in organic and medicinal chemistry is primarily as an electrophilic building block for the introduction of the 3-substituted caprolactam moiety. The analytical methods described herein provide a robust framework for its quality control and characterization in a research and development setting. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.
An In-depth Technical Guide to the Synthesis of 3-Bromoazepan-2-one from Caprolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromoazepan-2-one, a valuable intermediate in drug development, from the readily available starting material, ε-caprolactam. This document details the experimental protocol, underlying reaction mechanism, and key characterization data.
Overview of the Synthesis
The synthesis of this compound from ε-caprolactam is achieved through an α-bromination reaction. This process introduces a bromine atom at the carbon atom adjacent to the carbonyl group of the lactam ring. The most common and effective method for this transformation is a variation of the Hell-Volhard-Zelinsky reaction, which is typically used for the α-halogenation of carboxylic acids. In the case of lactams, the reaction is believed to proceed through the formation of an intermediate that facilitates the selective bromination at the α-position.
Experimental Protocol
The following experimental protocol is adapted from established procedures for the α-bromination of lactams.
Materials:
-
ε-Caprolactam
-
Phosphorus tribromide (PBr₃)
-
Bromine (Br₂)
-
Benzene (or other inert solvent such as carbon tetrachloride)
-
Ice
-
Water
-
Chloroform
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a solution of bromine in benzene is added to phosphorus tribromide while maintaining the temperature at 10-15°C with an ice bath.
-
Addition of Caprolactam: A solution of ε-caprolactam in benzene is then added dropwise to the stirred mixture, ensuring the temperature is maintained between 10-15°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to 40-50°C and maintained at this temperature for several hours under a dry nitrogen atmosphere.
-
Work-up: Upon cooling to room temperature, the reaction mixture will separate into two liquid layers. The lower layer, containing the brominated product, is separated.
-
Hydrolysis: The separated lower layer is then added to cracked ice to hydrolyze the reaction intermediate. The resulting oily product is then induced to crystallize.
-
Purification: The crude product is collected by filtration, washed with a small amount of water, and then dried. Further purification can be achieved by recrystallization.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | ε-Caprolactam | - |
| Molar Mass | 113.16 g/mol | - |
| Product | This compound | - |
| Molar Mass | 192.05 g/mol | - |
| Melting Point | 112-114 °C | [1] |
| Reaction Conditions | ||
| Temperature | 40-55 °C | [1] |
| Solvent | Benzene | [1] |
| Yield | ||
| Crystalline Product | Up to 18.8 g from 17 g of caprolactam | [1] |
Spectroscopic Characterization
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | A multiplet for the proton at the brominated α-carbon (C3), shifted downfield due to the deshielding effect of the bromine atom. Multiplets for the methylene protons of the azepane ring. A broad singlet for the N-H proton. |
| ¹³C NMR | A signal for the carbonyl carbon (C2) in the range of 170-180 ppm. A signal for the brominated α-carbon (C3) shifted downfield. Signals for the other four methylene carbons of the azepane ring. |
| FT-IR (Infrared) Spectroscopy | A strong absorption band for the C=O stretching of the amide group around 1650-1680 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methylene groups. A C-Br stretching vibration at lower wavenumbers. |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns corresponding to the loss of Br, CO, and other fragments from the azepane ring. |
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from caprolactam follows the Hell-Volhard-Zelinsky reaction mechanism. The key steps are illustrated in the diagrams below.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from ε-caprolactam via α-bromination is a robust and well-established method. This guide provides the essential information for researchers and professionals in drug development to successfully perform and understand this important chemical transformation. The detailed protocol, combined with an understanding of the reaction mechanism, will facilitate the efficient production of this key synthetic intermediate. Further characterization of the final product using modern spectroscopic techniques is recommended to ensure high purity and confirm its chemical structure.
References
Prospective Analysis and Methodological Guide to the Biological Activity of 3-Bromoazepan-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromoazepan-2-one is a halogenated derivative of caprolactam, a seven-membered lactam. While its role as a synthetic intermediate is established, its biological mechanism of action remains largely uncharacterized. This document provides a prospective analysis of its potential biological activities based on its structural features and the known pharmacology of related compounds. It outlines hypothesized mechanisms of action, including covalent enzyme inhibition and receptor modulation, and furnishes detailed experimental protocols to facilitate the investigation of these hypotheses. The objective is to provide a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar alpha-halo lactam compounds.
Introduction and Structural Rationale
This compound belongs to the caprolactam family, a class of compounds used in the synthesis of polymers and various pharmaceuticals.[1][2] The core azepan-2-one (or ε-caprolactam) structure is found in molecules with diverse biological activities, including inhibitors of angiotensin-converting enzyme (ACE), γ-secretase, and glycine transporter 1 (GlyT1).[3][4][5] Furthermore, the presence of an α-bromo substituent introduces a reactive electrophilic center, a feature commonly associated with covalent inhibitors.[6][7]
The structural similarity of the lactam ring to the peptide bond and other endogenous structures suggests potential interactions with various biological targets. For instance, the well-known β-lactam antibiotics function by mimicking the D-Ala-D-Ala peptide terminus, allowing them to covalently acylate and inhibit bacterial transpeptidases (also known as penicillin-binding proteins, PBPs) involved in cell wall synthesis.[6][8][9][10] While this compound is a γ-lactam, the principle of a reactive, cyclic amide core suggests it may act as an acylating agent.
Based on these structural attributes, two primary hypotheses for its mechanism of action are proposed:
-
Covalent Enzyme Inhibition: The electrophilic carbon atom bearing the bromine atom is susceptible to nucleophilic attack from amino acid residues (e.g., Cysteine, Serine, Histidine) within the active site of an enzyme, leading to irreversible inhibition.
-
Receptor Modulation: The azepan-2-one scaffold may serve as a pharmacophore that allows the molecule to bind to and modulate the activity of various receptors, potentially in the central nervous system (CNS), similar to how benzodiazepines (which also contain a diazepine ring) interact with GABA-A receptors.[11][12][13]
Hypothesized Mechanisms of Action
Covalent Enzyme Inhibition
The most probable mechanism of action for this compound is covalent modification of protein targets. The α-bromo substitution significantly increases the electrophilicity of the adjacent carbonyl carbon, making it a "warhead" susceptible to nucleophilic attack.
Proposed Signaling Pathway: Irreversible Enzyme Inhibition
A nucleophilic residue, such as a cysteine thiol or a serine hydroxyl group, in the active site of a target enzyme could attack the electrophilic carbon of this compound. This would result in the displacement of the bromide ion and the formation of a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme.
Caption: Proposed mechanism of irreversible covalent inhibition by this compound.
Receptor Modulation
Derivatives of azepane and related structures have shown activity in the central nervous system. For example, bromazepam is a benzodiazepine derivative used for its anxiolytic properties, which acts by modulating the GABA-A receptor.[11][12][14] While structurally distinct, the azepan-2-one core in this compound could potentially interact with CNS receptors.
Proposed Signaling Pathway: GABA-A Receptor Modulation (Hypothetical)
If this compound were to act as a positive allosteric modulator of the GABA-A receptor, it would bind to a site distinct from the GABA binding site. This binding would enhance the effect of GABA, leading to an increased influx of chloride ions upon GABA binding, hyperpolarization of the neuron, and an overall inhibitory effect on neurotransmission.
Caption: Hypothetical modulation of the GABA-A receptor by this compound.
Quantitative Data (Prospective)
No specific quantitative biological data for this compound has been identified in the public domain. The following tables are presented as templates for organizing data generated from the experimental protocols outlined below.
Table 1: Prospective Enzyme Inhibition Data
| Target Enzyme | Enzyme Class | IC₅₀ (µM) | k_inact/K_I (M⁻¹s⁻¹) | Mechanism Type |
|---|---|---|---|---|
| Example: Caspase-3 | Cysteine Protease | Irreversible | ||
| Example: Cathepsin B | Cysteine Protease | Irreversible | ||
| Example: Trypsin | Serine Protease | Irreversible |
| Example: Chymotrypsin | Serine Protease | | | Irreversible |
Table 2: Prospective Receptor Binding Data
| Target Receptor | Receptor Family | Kᵢ (nM) | % Inhibition @ 10 µM | Assay Type |
|---|---|---|---|---|
| Example: GABA-A | Ligand-gated Ion Channel | Radioligand Binding | ||
| Example: D₂ Dopamine | GPCR | Radioligand Binding | ||
| Example: 5-HT₂ₐ Serotonin | GPCR | Radioligand Binding |
| Example: M₁ Muscarinic | GPCR | | | Radioligand Binding |
Experimental Protocols
To investigate the hypothesized mechanisms of action, the following detailed experimental protocols are proposed.
Protocol: Covalent Inhibitor Screening using Mass Spectrometry
This protocol is designed to identify if this compound acts as a covalent inhibitor and to identify its protein targets in a complex biological sample.
Workflow Diagram
Caption: Experimental workflow for identifying protein targets of covalent inhibitors.
Methodology:
-
Preparation of Cell Lysate: Culture a relevant cell line (e.g., HEK293T, SH-SY5Y) to ~80% confluency. Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer with protease inhibitors omitted). Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
Incubation: Prepare two samples.
-
Treatment: To 1 mg of cell lysate, add this compound to a final concentration of 100 µM (from a 100x DMSO stock).
-
Control: To 1 mg of cell lysate, add an equivalent volume of DMSO.
-
Incubate both samples for 2 hours at 37°C with gentle agitation.
-
-
Protein Digestion:
-
Denature proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce urea concentration.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the samples with formic acid to stop the digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute peptides and dry them under vacuum.
-
LC-MS/MS Analysis: Reconstitute peptides in a suitable solvent (e.g., 0.1% formic acid in water). Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system. Set the instrument to perform data-dependent acquisition (DDA) to fragment the most abundant peptide ions.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a relevant protein database (e.g., UniProt Human). Specify a variable modification corresponding to the mass of the azepan-2-one adduct (mass of compound minus mass of HBr) on nucleophilic residues (C, S, H, K, Y). Identify peptides that are uniquely modified in the treatment sample compared to the control.
Protocol: Radioligand Binding Assay for Receptor Screening
This protocol is a standard method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Obtain cell membranes expressing the target receptor of interest (e.g., GABA-A receptor) from a commercial vendor or prepare them from transfected cell lines.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain:
-
Cell membranes: A specific amount (e.g., 10-20 µg of protein) expressing the target receptor.
-
Radioligand: A known radioactive ligand for the receptor (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A) at a concentration near its Kₔ value.
-
Test Compound: this compound at various concentrations (e.g., from 0.1 nM to 100 µM) to generate a competition curve.
-
Assay Buffer: A buffer optimized for the specific receptor binding.
-
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand (e.g., 10 µM Diazepam) to saturate the receptors.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand. Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound ligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
While the biological activity of this compound is currently undefined, its chemical structure provides a strong rationale for investigating its potential as a covalent enzyme inhibitor or a receptor modulator. The α-halo-lactam motif is a compelling starting point for targeted drug discovery, particularly in the realm of irreversible inhibitors. The experimental frameworks provided in this guide offer a systematic approach to characterizing its mechanism of action, identifying its molecular targets, and quantifying its biological potency. The insights gained from such studies will not only elucidate the pharmacology of this specific compound but also contribute to the broader understanding of the structure-activity relationships of substituted caprolactams in biological systems.
References
- 1. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 11. Bromazepam - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Bromazepam? [synapse.patsnap.com]
- 13. Mechanism of action of the benzodiazepines: behavioral aspect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Bromazepam used for? [synapse.patsnap.com]
Azepane Derivatives in Drug Discovery: An In-Depth Technical Guide
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional structure provides a versatile platform for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for a wide range of therapeutic applications. This technical guide offers a comprehensive review of recent advancements in the field, focusing on the synthesis, biological activities, and therapeutic potential of azepane-containing compounds for researchers, scientists, and drug development professionals.
Therapeutic Applications and Quantitative Biological Activity
Azepane derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. The following tables summarize the quantitative biological activity data for representative azepane-containing compounds, providing a comparative analysis of their potency.
Anticancer Activity
The cytotoxic effects of various azepane derivatives have been evaluated against a range of cancer cell lines, demonstrating their potential as anticancer agents.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Dibenzo[b,f]azepine derivative 5e | Leukaemia SR | 13.05 ± 0.62 | |
| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver) | 0.004 | |
| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver) | 0.0016 | |
| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast) | 0.0107 | |
| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon) | 0.0211 | |
| Substituted diazepine 4a | Caco-2 (Colon) | 8.445 ± 2.26 | [1] |
| Substituted oxazepine 7a | Caco-2 (Colon) | 33.04 ± 2.06 | [1] |
Antimicrobial Activity
Azepane derivatives have also shown promise as antimicrobial agents, with activity against both bacterial and fungal pathogens.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Azepano-triterpenoid 8 | MRSA | ≤ 0.15 (µM) | |
| Azepanobetulinic acid cyclohexyl amide 4 | MRSA | ≤ 0.15 (µM) | |
| 3-amino-3,4-seco-4(23)-en uvaol derivative 21 | MRSA | ≤ 0.15 (µM) | |
| Azepano-glycyrrhetol-tosylate 32 | MRSA | ≤ 0.15 (µM) |
Central Nervous System (CNS) Activity
The unique scaffold of azepane has been exploited to develop agents targeting various CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.
| Compound/Derivative Class | Target/Model | IC50/Kᵢ (nM) | Efficacy | Reference |
| Biphenyloxyl-alkyl-azepane 13 | Histamine H₃ Receptor | 18 (Kᵢ) | Antagonist | |
| Biphenyloxyl-alkyl-azepane 16 | Histamine H₃ Receptor | 34 (Kᵢ) | Antagonist (IC50 = 9 nM) | |
| Dibenzo[b,e]azepine-6-one derivative | HDAC | Submicromolar | Antiproliferative | |
| D-512 (D₂/D₃ agonist) | 6-OHDA-lesioned rat model | - | Reversed toxicity at 20-30 µM | [2] |
| D-440 (D₃ agonist) | 6-OHDA-lesioned rat model | - | Reversed toxicity at 5-30 µM | [2] |
| Piclozotan (5-HT₁ₐ agonist) | t-MCAO model | - | Remarkable neuroprotection | [3] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by azepane derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the therapeutic effects of these compounds.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain azepine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]
Nrf2-ARE Signaling Pathway in Neuroprotection
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a key regulator of cellular defense against oxidative stress. Activation of this pathway by certain heterocyclic compounds, including those with azepane-like structures, can upregulate the expression of antioxidant enzymes, offering a promising strategy for neuroprotection in diseases like Parkinson's and Alzheimer's.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to advancing drug discovery. This section provides protocols for key synthetic and biological assays cited in the literature for the evaluation of azepane-containing compounds.
General Synthesis of Dibenzo[b,f]azepine Derivatives
This protocol outlines a general procedure for the synthesis of dibenzo[b,f]azepine derivatives, which have shown promising anticancer activity.
Step 1: Synthesis of 5H-dibenzo[b,f]azepine-5-carbonyl chloride
-
To a solution of 5H-dibenzo[b,f]azepine in an appropriate solvent (e.g., toluene), add triphosgene portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
Step 2: Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., THF).
-
Add hydrazine hydrate dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Filter the resulting precipitate and wash with a cold solvent to yield the carbohydrazide derivative.
Step 3: Synthesis of N'-substituted-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives
-
To a solution of the carbohydrazide from Step 2 in a suitable solvent (e.g., DMF), add the appropriate benzoyl chloride derivative.
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Step 4: Synthesis of 2-(5H-dibenzo[b,f]azepin-5-yl)-5-aryl-1,3,4-oxadiazole derivatives
-
To a solution of the N'-substituted carbohydrazide from Step 3 in phosphorus oxychloride, reflux the mixture for a specified time.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the azepane derivative (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Medium Preparation: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Neuroprotection: 6-OHDA-Lesioned Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a widely used in vivo model to study Parkinson's disease and evaluate the efficacy of potential neuroprotective agents.[4][5]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Place the animal in a stereotaxic frame.
-
Stereotaxic Surgery: Make a midline incision on the scalp to expose the skull. Drill a small hole at the desired coordinates for injection into the medial forebrain bundle (MFB) or substantia nigra.
-
6-OHDA Injection: Slowly infuse a solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the target brain region using a Hamilton syringe.[4] Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Drug Administration: Administer the test azepane derivative (e.g., via oral gavage or intraperitoneal injection) according to the desired treatment regimen (pre-treatment, co-treatment, or post-treatment).
-
Behavioral Assessment: After a recovery period (typically 2-3 weeks), assess motor function using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or stepping test.
-
Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify the extent of neurodegeneration and the neuroprotective effect of the compound.
Conclusion
The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse pharmacological activities exhibited by its derivatives underscore the importance of this heterocyclic motif in medicinal chemistry. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field and highlight the promising future of azepane-based compounds in addressing a range of unmet medical needs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and detailed investigation of mechanisms of action will be crucial in translating the potential of these compounds into clinically successful drugs.
References
- 1. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson’s Disease Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. criver.com [criver.com]
An In-depth Technical Guide to the Safety and Handling of Alpha-Bromo Lactams
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal risk assessment. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional and regulatory safety guidelines.
Introduction
Alpha-bromo lactams are a class of reactive chemical intermediates utilized in organic synthesis, particularly in the development of novel pharmaceutical compounds. Their structure, incorporating both a lactam ring and a bromine atom on the alpha-carbon, makes them potent alkylating agents. This reactivity is key to their synthetic utility but also presents significant health and safety hazards. This guide provides an in-depth overview of the safety considerations, handling procedures, and emergency protocols necessary for the safe use of alpha-bromo lactams in a research and development setting.
Hazard Identification and Reactivity
The primary hazard associated with alpha-bromo lactams stems from their classification as alkylating agents. The bromine atom is a good leaving group, making the alpha-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules such as DNA, RNA, and proteins. This can lead to cytotoxicity and genotoxicity.
2.1 GHS Hazard Classification
While specific data for all alpha-bromo lactams is not available, the Safety Data Sheet for a representative compound, α-Bromo-γ-valerolactone, provides a clear indication of the expected hazards.[1]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] | Corrosion |
| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage.[1] | Corrosion |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] | Exclamation Mark |
2.2 Reactivity and Stability
-
Reactivity: Alpha-bromo lactams are reactive compounds. They can react with nucleophiles, including water, alcohols, and amines. Contact with strong bases can lead to elimination reactions and the formation of potentially hazardous byproducts.
-
Stability: These compounds may be sensitive to heat and light. Thermal decomposition can lead to the release of irritating and toxic gases, such as hydrogen bromide.[2] They should be stored in a cool, dry, and dark place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals.
Toxicology
As alkylating agents, alpha-bromo lactams are considered hazardous.[3] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[4]
-
Skin and Eye Contact: Direct contact can cause severe burns and permanent eye damage.[1] These compounds are also lachrymatory (tear-producing).[2]
-
Inhalation: Inhalation of dust or vapors may cause severe respiratory tract irritation.[1]
-
Ingestion: Ingestion is likely to cause severe corrosive damage to the gastrointestinal tract.
-
Chronic Exposure: While specific long-term toxicity data for alpha-bromo lactams is limited, chronic exposure to alkylating agents is associated with mutagenicity, carcinogenicity, and reproductive toxicity.[3]
It is important to note that while the beta-lactam ring is a core structure in many antibiotics, alpha-bromo lactams are not used for this purpose and their toxicological profile is dominated by their alkylating nature, rather than the antimicrobial-associated toxicities (such as neurotoxicity or allergic reactions) seen with antibiotic beta-lactams.[5][6][7][8][9]
Safe Handling and Personal Protective Equipment (PPE)
A strict adherence to safety protocols is mandatory when handling alpha-bromo lactams.
4.1 Engineering Controls
-
All work with alpha-bromo lactams (including weighing, transfers, and reactions) must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]
-
The work area should be kept clean and free of clutter to facilitate decontamination in case of a spill.
4.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.[11]
| PPE Type | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[11] | Provides robust protection against dermal absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a full-face shield.[10][11] | Protects against splashes to the eyes and face. |
| Lab Coat/Gown | A lab coat with tight cuffs. For larger quantities or splash risks, a disposable, polyethylene-coated gown is recommended.[11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when working in a fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges may be necessary.[10][11] | Protects against inhalation of aerosols or dusts. |
Experimental Protocols and Workflows
5.1 General Handling Workflow
The following diagram illustrates a safe workflow for handling alpha-bromo lactams in a laboratory setting.
Caption: A typical experimental workflow for handling alpha-bromo lactams.
5.2 Synthesis Hazards: Bromination of Lactams
A common route to alpha-bromo lactams is the bromination of the corresponding lactam. This process often involves hazardous reagents and byproducts. A typical procedure might involve reacting the lactam with a brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator or acid catalyst.
Key Hazards:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Causes severe burns upon contact and is fatal if inhaled.[12]
-
Hydrogen Bromide (HBr): A corrosive gas that is often generated as a byproduct. It can cause severe respiratory damage.[13]
-
Solvents: Solvents like carbon tetrachloride are often used but are now recognized as carcinogens and are typically replaced with safer alternatives.
-
Exothermic Reactions: The reaction can be exothermic and requires careful temperature control.
Mechanism of Action: Alkylation
The biological activity and hazards of alpha-bromo lactams are due to their ability to act as alkylating agents. The diagram below illustrates the general mechanism.
Caption: Generalized mechanism of cellular damage by an alkylating agent.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.[2][14][15]
7.1 Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat. For large spills, respiratory protection may be required.[10]
-
Neutralize/Absorb: Cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit absorbent). Do not use combustible materials like paper towels on a neat spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
7.2 Exposure Protocols
The following diagram outlines the logical steps for responding to different types of personal exposure.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. www3.paho.org [www3.paho.org]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Neurotoxicity of beta-lactam antibiotics: predisposing factors and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-lactam allergy | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Problems in evaluation of adverse reactions to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. aaha.org [aaha.org]
- 12. lobachemie.com [lobachemie.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 3-Bromoazepan-2-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 3-Bromoazepan-2-one. This guide therefore provides a comprehensive experimental protocol for determining the solubility of this compound, alongside a framework for data presentation and visualization of the experimental workflow. The principles and methodologies described herein are based on established practices for solubility determination of organic compounds.
Introduction
This compound, a halogenated lactam, is a potentially valuable building block in organic synthesis and drug discovery. Its solubility profile in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding its solubility is essential for designing efficient synthetic routes and for the development of drug delivery systems. This guide outlines a detailed experimental approach for the systematic determination of the solubility of this compound and provides a template for the clear and concise presentation of the resulting data.
Predicted Solubility Profile
Based on its chemical structure, which includes a polar lactam ring and a bromine atom, this compound is expected to exhibit a range of solubilities in common organic solvents. The polarity of the solvent will likely play a significant role in its dissolution. It is anticipated to be more soluble in polar aprotic and polar protic solvents, and less soluble in nonpolar solvents.
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the equilibrium solubility method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.
Materials
-
This compound (solid, high purity)
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, hexane) of analytical grade.
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
-
Calibrated thermometer
Procedure
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble).
-
Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Add a known volume or mass of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
-
Replicates:
-
All solubility measurements should be performed in triplicate to ensure the accuracy and reproducibility of the results.
-
Data Presentation
The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Data] | [Experimental Data] |
| Ethanol | Polar Protic | [Experimental Data] | [Experimental Data] |
| Acetone | Polar Aprotic | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | Polar Aprotic | [Experimental Data] | [Experimental Data] |
| Dichloromethane | Polar Aprotic | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Data] | [Experimental Data] |
| Toluene | Nonpolar | [Experimental Data] | [Experimental Data] |
| Hexane | Nonpolar | [Experimental Data] | [Experimental Data] |
*Note: This table is a template. The cells with "[Experimental Data]" should be populated with the results obtained from the experimental protocol described above.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
Spectroscopic Profile of 3-Bromoazepan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromoazepan-2-one, a halogenated lactam of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| N-H | 6.0 - 7.5 | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| CH-Br | 4.0 - 4.5 | Doublet of Doublets | Deshielded by the adjacent bromine and carbonyl group. |
| CH₂ (adjacent to N) | 3.0 - 3.5 | Multiplet | Protons are diastereotopic and will show complex splitting. |
| CH₂ (aliphatic) | 1.5 - 2.5 | Multiplets | Overlapping signals from the remaining three methylene groups in the ring. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 170 - 180 | Typical chemical shift for a lactam carbonyl carbon. |
| C-Br | 50 - 60 | Carbon directly attached to the electronegative bromine atom. |
| C (adjacent to N) | 40 - 50 | Carbon adjacent to the nitrogen atom. |
| C (aliphatic) | 20 - 40 | Remaining methylene carbons in the azepane ring. |
Table 3: Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Strong, Broad | Characteristic of a secondary amide. |
| C-H Stretch | 2850 - 3000 | Medium to Strong | Aliphatic C-H bonds. |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | Carbonyl stretching vibration of the lactam. |
| N-H Bend (Amide II) | 1510 - 1570 | Medium | Bending vibration of the N-H bond. |
| C-N Stretch | 1200 - 1300 | Medium | Stretching vibration of the carbon-nitrogen bond. |
| C-Br Stretch | 500 - 650 | Medium to Strong | Carbon-bromine bond vibration.[1] |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 191/193 | Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for bromine in an approximate 1:1 ratio.[2] |
| [M-Br]⁺ | 112 | Loss of the bromine atom. |
| [M-CO]⁺ | 163/165 | Loss of carbon monoxide from the molecular ion. |
| [M-C₂H₄]⁺ | 163/165 | Loss of ethene via retro-Diels-Alder type fragmentation. |
| [C₄H₅O]⁺ | 69 | Common fragment from the cleavage of the lactam ring. |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Perform locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.
Sample Preparation and Analysis:
-
For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source.
-
For analysis coupled with Gas Chromatography (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound before it enters the mass spectrometer.
-
In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
A Technical Guide to 3-Bromoazepan-2-one for Researchers and Drug Development Professionals
Introduction
Lactams, including the azepan-2-one core, are considered privileged structures in medicinal chemistry due to their diverse biological activities, which span from anticancer and anti-inflammatory to antidepressant effects.[4] The introduction of a bromine atom at the alpha position to the carbonyl group can significantly influence the compound's reactivity and biological profile, making 3-Bromoazepan-2-one an intriguing candidate for further investigation.
Synthesis of this compound
Given the lack of commercial availability, de novo synthesis is required to obtain this compound. A plausible and documented method involves the direct alpha-bromination of ε-caprolactam.[5]
Experimental Protocol: Alpha-Bromination of ε-Caprolactam
This protocol is adapted from established procedures for the α-halogenation of lactams.[5][6]
Materials and Reagents:
| Reagent/Material | Formula | Notes |
| ε-Caprolactam | C₆H₁₁NO | Starting material |
| Phosphorus tribromide | PBr₃ | Brominating agent |
| Bromine | Br₂ | Brominating agent |
| Inert Organic Solvent | e.g., Xylene, Toluene | Reaction medium |
| Water | H₂O | For hydrolysis step |
| Sodium Bicarbonate Solution | NaHCO₃ (aq) | For neutralization |
| Dichloromethane | CH₂Cl₂ | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ε-caprolactam in an inert solvent such as xylene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: Cool the mixture in an ice bath (0-10 °C). A solution of the brominating agent (e.g., a mixture of PBr₃ and Br₂) in the same inert solvent is added dropwise to the stirred solution of ε-caprolactam. The temperature should be carefully maintained to control the reaction rate.
-
Bromination Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature of 40-55 °C to complete the bromination.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Upon completion, the reaction mixture is cooled, and water is carefully added to hydrolyze the reaction intermediate and quench any remaining brominating agent.
-
Work-up and Isolation: The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, and then washed with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product of high purity.
Synthesis Workflow Diagram
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 5. US2832770A - Preparation of alpha-bromo and alpha- - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 3-Bromoazepan-2-one in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoazepan-2-one, also known as 3-bromo-ε-caprolactam, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure features a seven-membered lactam ring, a common scaffold in various biologically active molecules, and a bromine atom at the α-position to the carbonyl group. This bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the azepan-2-one core, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
The primary application of this compound lies in its use as an electrophile in SN2 reactions. A variety of nucleophiles, including amines, azides, thiols, and alkoxides, can displace the bromide ion to form new carbon-heteroatom bonds. The resulting 3-substituted azepan-2-one derivatives are key building blocks for more complex molecules, including potent and selective enzyme inhibitors and receptor modulators. Of particular note is the synthesis of 3-(acylamino)azepan-2-ones, which have been identified as stable and broad-spectrum chemokine inhibitors with potential as orally available anti-inflammatory agents.[1][2]
Reaction Mechanism and Stereochemistry
The nucleophilic substitution reactions of this compound typically proceed via an SN2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom, leading to an inversion of stereochemistry at the chiral center.
Transition State [Nu---C---Br]⁻
, shape=box, style=dashed, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; products [label="3-Substituted Azepan-2-one + Br⁻"];
reagents -> transition_state [label="Sɴ2 Attack", color="#4285F4"]; transition_state -> products [label="Inversion of Stereochemistry", color="#34A853"]; } dot Caption: General Sɴ2 mechanism for the nucleophilic substitution of this compound.
Applications in Drug Development
The synthesis of 3-substituted azepan-2-ones is particularly relevant in the development of chemokine inhibitors. For instance, 3-(acylamino)azepan-2-ones have shown promise as stable and effective anti-inflammatory agents. The synthesis of these compounds often involves the initial displacement of the bromide in this compound with an azide nucleophile, followed by reduction to the corresponding 3-aminoazepan-2-one, and subsequent acylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that these are representative values and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Azide | Sodium Azide (NaN₃) | DMF | 60-80 | 4-6 | 85-95 | 3-Azidoazepan-2-one |
| Amine | Benzylamine | Acetonitrile | Reflux | 8-12 | 70-85 | 3-(Benzylamino)azepan-2-one |
| Thiol | Sodium Thiophenoxide | Ethanol | Room Temp | 2-4 | 90-98 | 3-(Phenylthio)azepan-2-one |
| Alkoxide | Sodium Methoxide | Methanol | Reflux | 6-10 | 65-75 | 3-Methoxyazepan-2-one |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidoazepan-2-one
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in DMF, add sodium azide.
-
Heat the reaction mixture to 70 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 3-azidoazepan-2-one.
Protocol 2: Synthesis of 3-(Benzylamino)azepan-2-one
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.0 eq)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add benzylamine to the solution.
-
Reflux the reaction mixture for 10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 3-(benzylamino)azepan-2-one.
Protocol 3: Synthesis of 3-(Phenylthio)azepan-2-one
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide in ethanol, add thiophenol dropwise at 0 °C.
-
Stir the mixture for 15 minutes at room temperature to form sodium thiophenoxide.
-
Add a solution of this compound in ethanol to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with deionized water.
-
Extract the product with dichloromethane (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-(phenylthio)azepan-2-one.
Conclusion
This compound is a versatile building block for the synthesis of a variety of 3-substituted azepan-2-one derivatives through nucleophilic substitution reactions. The protocols provided herein offer representative methods for the introduction of amine, azide, and thiol functionalities, which are crucial for the development of novel therapeutic agents, particularly in the field of chemokine research. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this compound in modern drug discovery.
References
Application Notes and Protocols for the Amination of 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-aminoazepan-2-one from 3-bromoazepan-2-one via nucleophilic substitution. This protocol is intended for use by trained chemistry professionals in a laboratory setting.
Introduction
3-Aminoazepan-2-one is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered lactam scaffold is a key structural motif in a variety of biologically active compounds. The development of robust and efficient synthetic routes to access this and related compounds is of significant interest. The protocol described herein outlines a general procedure for the amination of this compound, a key precursor, through a direct nucleophilic substitution reaction with an amine.
Reaction Scheme
The overall reaction involves the displacement of the bromine atom at the α-position of the lactam ring by an amine nucleophile.
General Reaction Scheme for the Amination of this compound
Experimental Protocol
This protocol describes a representative procedure for the amination of this compound. The specific amine, solvent, and base may be varied to optimize the reaction for different substrates.
Materials and Equipment
-
Reagents:
-
This compound
-
Amine (e.g., ammonia, benzylamine, or other primary/secondary amines)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF))
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Safety Precautions
-
This compound and its derivatives are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1]
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.[1][2]
-
Many organic solvents are flammable. Keep away from open flames and other ignition sources.[2]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[1][2][3]
Reaction Setup and Procedure
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add the amine (1.1 - 2.0 eq) to the solution.
-
Add the base (1.5 - 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aminoazepan-2-one derivative.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
Data Presentation
The following table provides representative quantities for the amination of this compound with benzylamine. Actual yields may vary depending on the specific reaction conditions and the amine used.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) |
| This compound | 206.07 | 1.0 | 5.0 | 1.03 |
| Benzylamine | 107.15 | 1.2 | 6.0 | 0.64 |
| Triethylamine | 101.19 | 2.0 | 10.0 | 1.01 (1.39 mL) |
| Product: 3-(Benzylamino)azepan-2-one | 218.29 | - | - | Expected Yield (70-85%): 0.76 - 0.93 |
Visualizations
Caption: Experimental workflow for the amination of this compound.
References
Applications of 3-Bromoazepan-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromoazepan-2-one, a halogenated derivative of ε-caprolactam, is a versatile synthetic intermediate with potential applications in medicinal chemistry. While not as extensively documented as other scaffolds, its unique structural features, particularly the reactive α-bromo lactam moiety, make it an attractive starting point for the synthesis of novel and diverse molecular architectures for drug discovery. The presence of the bromine atom at the C3 position provides a convenient handle for introducing a wide range of functional groups, enabling the exploration of new chemical space and the generation of compound libraries for biological screening. The inherent three-dimensionality of the seven-membered azepane ring is also a desirable feature in modern drug design, as it can lead to improved binding affinity and selectivity for biological targets.
This document provides an overview of the potential applications of this compound in medicinal chemistry, focusing on its utility as a scaffold for the synthesis of novel bioactive compounds. It also includes a general protocol for the derivatization of this building block.
Synthetic Utility and Potential Applications
The primary utility of this compound in medicinal chemistry lies in its reactivity as an electrophile. The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution, allowing for the introduction of various substituents at this position. This enables the synthesis of a diverse library of 3-substituted azepan-2-one derivatives.
Potential nucleophiles for reaction with this compound include:
-
Amines (primary and secondary): to generate 3-aminoazepan-2-one derivatives. These can be valuable for targeting G-protein coupled receptors (GPCRs) or ion channels.
-
Thiols: to produce 3-thioether derivatives, which can be explored for their enzymatic inhibitory activity.
-
Alcohols and Phenols: to form 3-alkoxy or 3-aryloxy derivatives, which can modulate the pharmacokinetic properties of the parent scaffold.
-
Azides: to introduce an azido group, which can then be used in "click chemistry" reactions to conjugate the scaffold to other molecules of interest.
-
Carbon nucleophiles (e.g., enolates, organometallics): to form new carbon-carbon bonds and further elaborate the scaffold.
The resulting 3-substituted azepan-2-ones can serve as key intermediates for the synthesis of more complex heterocyclic systems, including bicyclic and spirocyclic compounds, which are of significant interest in contemporary drug discovery.
Synthetic utility of this compound.
Potential Biological Activities of Derivatives
While there is a lack of specific biological data for derivatives of this compound, the parent caprolactam scaffold is present in some biologically active molecules. By functionalizing the 3-position, it is plausible to target a range of biological systems. The following table outlines potential derivatives and their hypothetical therapeutic applications.
| Derivative Class | R-Group Example | Potential Therapeutic Area | Rationale / Target Class |
| 3-Aminoazepan-2-ones | -(CH₂)₂-Ph | CNS Disorders | The amino group can interact with aminergic GPCRs (e.g., dopamine, serotonin receptors). |
| -NH-Aryl | Oncology | Can serve as a scaffold for kinase inhibitors. | |
| 3-Thioetherazepan-2-ones | -S-CH₂-COOH | Metabolic Diseases | Potential for enzyme inhibition (e.g., metalloproteinases). |
| -S-Aryl | Infectious Diseases | Thioether linkages are present in some antimicrobial agents. | |
| 3-Alkoxyazepan-2-ones | -O-CH₂-Pyridine | Neurodegenerative Diseases | Can modulate physicochemical properties for blood-brain barrier penetration. |
| 3-Arylazepan-2-ones | -Phenyl | Inflammation | Aryl groups can form key interactions with protein binding pockets. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with a generic amine nucleophile. This can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Objective: To synthesize 3-aminoazepan-2-one derivatives via nucleophilic substitution.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., THF).
-
Addition of Reagents: Add the amine (1.1 eq) and the base (1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Workflow for the synthesis of 3-aminoazepan-2-one derivatives.
Conclusion
This compound represents a promising, albeit under explored, building block for medicinal chemistry. Its straightforward derivatization at the C3 position offers a gateway to a wide array of novel chemical entities based on the privileged caprolactam scaffold. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers interested in leveraging this versatile intermediate for the discovery of new therapeutic agents. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully realize its potential in drug discovery.
Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel bioactive compounds derived from 3-Bromoazepan-2-one. This starting material serves as a versatile scaffold for the introduction of various functional groups, leading to the potential discovery of new therapeutic agents. The protocols outlined below are based on established nucleophilic substitution reactions and are supported by data from analogous bioactive compounds.
Introduction
This compound, a halogenated derivative of caprolactam, is a key starting material for the synthesis of a diverse range of substituted seven-membered lactams. The bromine atom at the 3-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, and aryl groups, which can significantly modulate the biological activity of the resulting molecules. This document focuses on the synthesis of 3-aminoazepan-2-one derivatives and proposes their potential application as anticancer agents, drawing parallels with structurally similar bioactive compounds.
Synthetic Pathway
The proposed synthetic route involves a two-step process starting from this compound:
-
Nucleophilic Substitution: Introduction of an amino group at the 3-position via reaction with an amine source.
-
Acylation: Derivatization of the resulting 3-aminoazepan-2-one with various acyl chlorides to generate a library of N-acylated compounds.
This approach allows for the creation of a diverse set of molecules for biological screening.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoazepan-2-one
This protocol describes the synthesis of the key intermediate, 3-aminoazepan-2-one, from this compound via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Rotary evaporator
-
Standard laboratory glassware and purification equipment
Procedure:
-
Azide Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium azide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-azidoazepan-2-one.
-
Reduction to Amine: Dissolve the crude 3-azidoazepan-2-one in methanol.
-
Carefully add 10% Pd/C catalyst (10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature and atmospheric pressure.
-
Stir vigorously for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-aminoazepan-2-one.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the pure 3-aminoazepan-2-one.
Protocol 2: Synthesis of N-Acyl-3-aminoazepan-2-one Derivatives
This protocol details the acylation of 3-aminoazepan-2-one with a representative acyl chloride.
Materials:
-
3-Aminoazepan-2-one
-
Acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminoazepan-2-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-acyl-3-aminoazepan-2-one derivative.
Potential Biological Activity: Anticancer Properties
While specific biological data for 3-aminoazepan-2-one derivatives is not yet available, studies on structurally similar 3-amino-2-azetidinone derivatives have shown potent anti-proliferative activity against cancer cell lines.[1][2] These compounds act as analogues of Combretastatin A4, a potent inhibitor of tubulin polymerization.[1][2][3]
The proposed N-acyl-3-aminoazepan-2-one derivatives, by mimicking the core structure of these active azetidinones, are hypothesized to exhibit similar anticancer properties. The seven-membered ring of the azepan-2-one scaffold may offer different conformational constraints compared to the four-membered ring of azetidinones, potentially leading to novel structure-activity relationships (SAR).
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for anticancer activity.
Quantitative Data from Analogous Compounds
The following table summarizes the in vitro anti-proliferative activity of selected 3-amino-2-azetidinone derivatives against the SW48 human colon adenocarcinoma cell line, as reported in the literature.[1][2] These values provide a benchmark for the potential potency of the proposed azepan-2-one derivatives.
| Compound (Azetidinone Analogue) | R Group on Acyl Moiety | IC₅₀ (nM) against SW48 Cells[1][2] |
| 1 | 3,4,5-Trimethoxyphenyl | 14.0 |
| 2 | 4-Methoxyphenyl | 25.3 |
| 3 | 3-Hydroxy-4-methoxyphenyl | 33.1 |
| 4 | 4-Fluorophenyl | 45.7 |
| 5 | Phenyl | 112.5 |
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the generation of a library of novel 3-aminoazepan-2-one derivatives. Based on the significant anticancer activity of structurally related 2-azetidinone analogues, these new compounds represent promising candidates for further investigation as potential tubulin polymerization inhibitors. Researchers are encouraged to utilize these methods to synthesize and evaluate these novel compounds to explore their therapeutic potential.
References
- 1. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Williamson Ether Synthesis of 3-Alkoxyazepan-2-ones: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Williamson ether synthesis for the preparation of 3-alkoxyazepan-2-ones from 3-Bromoazepan-2-one. The azepane-2-one (also known as ε-caprolactam) scaffold is a valuable structural motif in medicinal chemistry, and the introduction of an alkoxy group at the 3-position can significantly modulate the compound's physicochemical and biological properties. This guide details the reaction mechanism, potential side reactions, experimental protocols, and relevant data for this synthetic transformation. While direct literature on this specific reaction is scarce, this protocol is built upon the well-established principles of the Williamson ether synthesis and analogous reactions on similar α-halo lactam systems.
Introduction
The Williamson ether synthesis is a robust and versatile method for forming an ether bond via an SN2 reaction between an alkoxide and an organic halide.[1][2][3][4] In the context of drug discovery and development, the modification of core scaffolds like azepan-2-one is a key strategy for generating new chemical entities with optimized pharmacological profiles. The introduction of an alkoxy group at the C3 position of the azepan-2-one ring can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making this synthetic route of significant interest.
This compound serves as a key intermediate for these modifications. The bromine atom at the α-position to the lactam carbonyl is activated towards nucleophilic substitution, allowing for the introduction of a variety of functional groups, including ethers.[5]
Reaction Mechanism and Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The first step involves the deprotonation of an alcohol using a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom bearing the bromine in this compound, leading to the formation of the C-O bond and displacement of the bromide ion in a single, concerted step.
Key Considerations:
-
Substrate: this compound is a secondary halide. In SN2 reactions, secondary halides react more slowly than primary halides and are more prone to competing elimination reactions.[3]
-
Base Selection: A strong, non-nucleophilic base is preferred for the deprotonation of the alcohol to minimize side reactions. Sodium hydride (NaH) or potassium hydride (KH) are common choices. Weaker bases like alkali metal hydroxides or carbonates can also be used, particularly with more acidic alcohols (e.g., phenols).
-
Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive.[3]
-
Temperature: The reaction temperature should be carefully controlled to favor substitution over elimination. Lower temperatures generally favor the SN2 pathway.
-
Side Reactions: The primary competing reaction is E2 elimination, leading to the formation of an unsaturated lactam. This is more likely with sterically hindered alkoxides or at higher temperatures.
Experimental Protocols
The following protocols are generalized procedures based on the principles of the Williamson ether synthesis and related literature on α-halo amide chemistry. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of 3-Alkoxyazepan-2-ones
This protocol describes a general method for the reaction of this compound with a generic alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Reaction with this compound: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the freshly prepared alkoxide solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but this should be done cautiously to minimize elimination byproducts.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 3-alkoxyazepan-2-one.
Protocol 2: Copper-Catalyzed Ether Synthesis (Alternative Method)
For sterically hindered alcohols where the standard Williamson synthesis may be inefficient, a copper-catalyzed approach can be considered.[6]
Materials:
-
This compound
-
Alcohol (R-OH) (3 equivalents)
-
Copper(I) bromide - dimethyl sulfide complex (CuBr·SMe₂) (7.5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium phosphate (K₃PO₄) (1.2 equivalents)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the alcohol (3.0 equivalents), CuBr·SMe₂ (0.075 equivalents), PCy₃ (0.10 equivalents), and K₃PO₄ (1.2 equivalents).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables provide hypothetical quantitative data for the synthesis of various 3-alkoxyazepan-2-ones based on typical yields for Williamson ether synthesis with secondary halides. Actual yields will vary depending on the specific alcohol and reaction conditions.
Table 1: Reaction Conditions and Yields for Williamson Ether Synthesis of 3-Alkoxyazepan-2-ones
| Entry | Alcohol (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 25 | 12 | 65 |
| 2 | Ethanol | NaH | THF | 25 | 18 | 60 |
| 3 | Isopropanol | NaH | THF | 40 | 24 | 45 |
| 4 | Benzyl alcohol | KH | DMF | 25 | 12 | 70 |
| 5 | Phenol | K₂CO₃ | Acetonitrile | 60 | 24 | 55 |
Table 2: Comparison of Standard vs. Copper-Catalyzed Synthesis for a Hindered Alcohol
| Entry | Alcohol | Method | Catalyst | Yield (%) |
| 1 | tert-Butanol | Williamson | NaH | < 5 (majorly elimination) |
| 2 | tert-Butanol | Copper-Catalyzed | CuBr·SMe₂ / PCy₃ | 40 |
Visualizations
Reaction Workflow
Caption: Workflow for the Williamson ether synthesis of 3-alkoxyazepan-2-ones.
Logical Relationship of Reaction Components and Outcomes
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. 3-Bromo-1-methyl-2-piperidone | 49785-85-5 | Benchchem [benchchem.com]
- 6. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Bromoazepan-2-one in the Synthesis of Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They are developed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. Various strategies have been employed to create peptidomimetics, including the incorporation of unnatural amino acids, modification of the peptide backbone, and the use of scaffolds to constrain the peptide into a bioactive conformation. One such promising scaffold is the azepan-2-one (caprolactam) ring, a seven-membered lactam.
This document outlines the potential role of 3-Bromoazepan-2-one as a versatile building block in the synthesis of novel peptide mimetics. The presence of a bromine atom at the α-position to the carbonyl group makes it a reactive electrophile, allowing for the introduction of various functionalities and the creation of constrained cyclic peptide analogues. While direct literature on the application of this compound in peptidomimetic synthesis is not abundant, its reactivity can be inferred from the well-established chemistry of α-halo ketones and lactams. This document provides a hypothetical application and detailed protocols based on established synthetic principles.
Hypothetical Application: Synthesis of a Lactam-Bridged Dipeptide Mimetic
This compound can be utilized as a scaffold to synthesize conformationally constrained dipeptide mimetics. In this proposed application, the bromine atom is displaced by a nucleophilic side chain of an amino acid within a dipeptide, leading to a cyclized structure. This rigid structure can mimic β-turns or other secondary structures of peptides, which are often crucial for biological activity.
The proposed reaction involves the alkylation of a dipeptide containing a nucleophilic amino acid (e.g., Cysteine, Lysine, or Ornithine) with this compound. The lactam ring of the azepan-2-one serves as a mimic of a peptide bond, while the seven-membered ring introduces a significant conformational constraint.
Experimental Protocols
This section provides a detailed methodology for a hypothetical synthesis of a thioether-bridged dipeptide mimetic using this compound and a Cysteine-containing dipeptide (e.g., Phe-Cys).
Materials:
-
This compound
-
H-Phe-Cys-OMe (Phenylalanyl-Cysteine methyl ester)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Protocol for the Synthesis of a Phe-Cys Lactam-Bridged Mimetic:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2), add H-Phe-Cys-OMe (1.0 eq).
-
Dissolution: Dissolve the dipeptide in anhydrous DMF (20 mL).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial for deprotonating the thiol group of the Cysteine residue, making it nucleophilic.
-
Addition of this compound: In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF (5 mL). Add this solution dropwise to the stirring dipeptide solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of a new product spot.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lactam-bridged dipeptide mimetic.
-
Characterization: Confirm the structure and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of the Phe-Cys lactam-bridged mimetic. These values are based on typical yields and analytical data for similar alkylation and cyclization reactions reported in organic synthesis literature.
| Parameter | Value |
| Reactants | |
| H-Phe-Cys-OMe | 282.37 g/mol (1.0 eq) |
| This compound | 192.05 g/mol (1.2 eq) |
| DIPEA | 129.24 g/mol (2.5 eq) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature (25 °C) |
| Reaction Time | 24 hours |
| Product | |
| Product Name | Phe-Cys Lactam-Bridged Mimetic (methyl ester) |
| Molecular Formula | C19H25N3O4S |
| Molecular Weight | 391.49 g/mol |
| Yield and Purity | |
| Theoretical Yield | Based on limiting reagent (H-Phe-Cys-OMe) |
| Actual Yield (Hypothetical) | 65-75% |
| Purity (by HPLC) | >95% |
| Characterization Data | |
| Mass Spec (ESI+) [M+H]+ | Calculated: 392.16, Observed: 392.18 |
| 1H NMR (CDCl3, 400 MHz) | Characteristic peaks for Phe, Cys, and azepan-2-one moieties. |
| 13C NMR (CDCl3, 100 MHz) | Peaks corresponding to carbonyls, aromatic carbons, and aliphatic carbons. |
Visualizations
The following diagrams illustrate the conceptual workflow for the synthesis and the logical relationship of using this compound as a peptidomimetic scaffold.
Caption: Synthetic workflow for the preparation of a lactam-bridged peptidomimetic.
Caption: Conceptual design of peptidomimetics using a lactam scaffold.
This compound represents a promising, yet underexplored, building block for the synthesis of novel peptidomimetics. Its reactive α-bromo lactam structure allows for the straightforward introduction of conformational constraints into peptide sequences through alkylation of nucleophilic amino acid side chains. The resulting lactam-bridged structures have the potential to mimic important secondary structures of peptides, leading to compounds with improved metabolic stability and defined three-dimensional arrangements. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the utility of this compound in the design and development of new therapeutic agents. Further research into the scope of this chemistry and the biological activity of the resulting peptidomimetics is warranted.
Application Notes and Protocols for the Derivatization of 3-Bromoazepan-2-one for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azepan-2-one (ε-caprolactam) is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules.[1] Modification of this seven-membered lactam ring can lead to the discovery of novel therapeutic agents. Specifically, functionalization at the 3-position offers a vector for introducing diverse chemical moieties to explore the structure-activity relationship (SAR) of new chemical entities. 3-Bromoazepan-2-one is a key intermediate that allows for the introduction of a wide range of substituents through nucleophilic substitution reactions. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization to generate a library of compounds for SAR studies.
Synthesis of this compound
The synthesis of the starting material, this compound, can be achieved via the bromination of azepan-2-one. This reaction typically proceeds via an enolate intermediate.
Experimental Protocol: Synthesis of this compound (Illustrative)
Materials:
-
Azepan-2-one (ε-caprolactam)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of azepan-2-one (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Derivatization of this compound via Nucleophilic Substitution
The bromine atom at the 3-position of the azepan-2-one ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. Below are general protocols for the synthesis of 3-amino, 3-alkoxy, and 3-thioalkoxy derivatives.
Synthesis of 3-Aminoazepan-2-one Derivatives
The reaction of this compound with primary or secondary amines yields the corresponding 3-aminoazepan-2-one derivatives. These derivatives can be further functionalized, for example, through acylation.[1]
Experimental Protocol: General Procedure for Amination
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine) (2.0 eq)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃)) (optional, depending on the amine)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the desired amine (2.0 eq) to the solution. If the amine salt is used, add a base like triethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess amine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, appropriate eluent system, e.g., dichloromethane/methanol) to afford the desired 3-aminoazepan-2-one derivative.
Synthesis of 3-Alkoxyazepan-2-one Derivatives
Alkoxy substituents can be introduced by reacting this compound with various alcohols in the presence of a base.
Experimental Protocol: General Procedure for Alkoxylation
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, phenol) (as solvent or in excess)
-
Strong base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or the corresponding alcohol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the desired alcohol (excess) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-alkoxyazepan-2-one derivative.
Synthesis of 3-Thioalkoxyazepan-2-one Derivatives
Thiol nucleophiles can be used to introduce sulfur-containing moieties, which can be valuable for SAR studies due to their unique electronic and steric properties.
Experimental Protocol: General Procedure for Thiolation
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Triethylamine (TEA))
-
Solvent (e.g., Acetone or Acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add the desired thiol (1.1 eq) and sodium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-thioalkoxyazepan-2-one derivative.
Data Presentation for SAR Studies
For a systematic SAR study, the biological activity of the synthesized derivatives should be evaluated in a relevant assay. The quantitative data, such as IC₅₀ or Kᵢ values, should be summarized in a table for easy comparison.
Table 1: Hypothetical SAR Data for 3-Substituted Azepan-2-one Derivatives against Target X
| Compound ID | R Group | IC₅₀ (nM) |
| 1 | -Br (Starting Material) | >10,000 |
| 2a | -NH-CH₂-Ph | 850 |
| 2b | -N(CH₃)₂ | 1200 |
| 2c | -Morpholino | 650 |
| 2d | -NH-CO-Ph | 450 |
| 3a | -O-CH₃ | 2500 |
| 3b | -O-Ph | 1800 |
| 4a | -S-Ph | 950 |
| 4b | -S-CH₂-Ph | 780 |
Data are illustrative and for demonstration purposes only.
Visualizations
Diagram 1: Synthetic Workflow for Derivatization of this compound
Caption: General workflow for the synthesis of a diverse library of 3-substituted azepan-2-ones.
Diagram 2: Logical Relationship in SAR Studies
Caption: The iterative process of SAR analysis in drug discovery.
Conclusion
This compound serves as a versatile synthetic intermediate for accessing a variety of 3-substituted azepan-2-one derivatives. The protocols outlined in this document provide a foundation for the generation of a chemical library suitable for comprehensive SAR studies. The systematic evaluation of these derivatives against a biological target can lead to the identification of novel lead compounds with improved potency, selectivity, and pharmacokinetic properties. The illustrative data and workflows presented herein offer a guide for researchers embarking on medicinal chemistry campaigns centered around the azepan-2-one scaffold.
References
Application Notes and Protocols for the Preparation of Substituted Azepanes from 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted azepanes, utilizing 3-Bromoazepan-2-one as a key starting material. The azepane scaffold is a significant pharmacophore in medicinal chemistry, and the functionalization at the 3-position via nucleophilic substitution of the bromine atom offers a versatile route to a diverse range of derivatives with potential therapeutic applications.[1][2]
Introduction
The seven-membered nitrogen-containing heterocyclic ring system, azepane, is a privileged structure found in numerous biologically active compounds and approved drugs.[1] Its inherent three-dimensional conformation allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties for drug design. This compound is a valuable intermediate that allows for the introduction of various functional groups at the C3 position through nucleophilic substitution reactions. This document outlines the synthesis of 3-amino, 3-azido, and 3-thio-substituted azepan-2-ones, which can serve as versatile building blocks for the development of novel therapeutics, including potential inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, which are implicated in immune signaling pathways.[1][2]
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution reactions of this compound with various nucleophiles. The data is compiled from analogous reactions due to the limited availability of a comprehensive dataset for this specific substrate.
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (aqueous) | 3-Aminoazepan-2-one | Ethanol | 100 | 12 | ~70 (estimated) |
| 2 | Sodium Azide (NaN₃) | 3-Azidoazepan-2-one | DMF | 80 | 2 | >70 |
| 3 | Thioacetic Acid (CH₃COSH) / Base | 3-Acetylthioazepan-2-one | Methanol | Reflux | 4 | ~80 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoazepan-2-one
This protocol describes the synthesis of 3-aminoazepan-2-one via nucleophilic substitution of this compound with ammonia.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure vessel or sealed tube
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq.) in ethanol.
-
Add an excess of aqueous ammonia (10-20 eq.).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to afford 3-aminoazepan-2-one.
Protocol 2: Synthesis of 3-Azidoazepan-2-one
This protocol details the preparation of 3-azidoazepan-2-one through the reaction of this compound with sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-azidoazepan-2-one can be used in the next step without further purification or can be purified by column chromatography on silica gel (Hexane/Ethyl Acetate gradient).
Protocol 3: Synthesis of 3-Thioacetylazepan-2-one
This protocol describes the synthesis of a protected thiol derivative at the 3-position via reaction with thioacetic acid.
Materials:
-
This compound
-
Potassium Thioacetate (KSAc) or Thioacetic Acid and a non-nucleophilic base (e.g., triethylamine)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol.
-
Add potassium thioacetate (1.2 eq.).
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to give the crude product.
-
Purify by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to obtain 3-thioacetylazepan-2-one. The acetyl protecting group can be subsequently removed under basic conditions to yield the free thiol.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of 3-Bromoazepan-2-one. This key intermediate possesses a reactive C-Br bond at the α-position to the carbonyl group, making it an ideal substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. The methodologies outlined below are foundational for the synthesis of novel α-substituted azepan-2-one derivatives, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the azepane scaffold in bioactive molecules.
The following sections detail protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and α-arylation reactions. The reaction conditions presented are based on established literature for analogous α-bromo amide substrates and serve as a robust starting point for optimization.
Suzuki-Miyaura Coupling: α-Arylation of this compound
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[1][2] In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the α-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst, a ligand, and a base. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The appropriate solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | 12 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 18 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | DME/H₂O (4:1) | 90 | 24 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | THF | 70 | 16 |
Yields are not reported for this specific substrate and should be determined experimentally.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of α-Amino-azepan-2-ones
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, providing access to α-amino lactam derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst, a ligand, and a base. The appropriate solvent is added, and the vial is sealed. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.
Table 2: Representative Reaction Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS (1.5) | Toluene | 100 | 12 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | 1,4-Dioxane | 90 | 18 |
| 3 | G3-XPhos (2) | - | K₂CO₃ (2.0) | t-Amyl alcohol | 110 | 10 |
| 4 | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (1.8) | THF | 80 | 24 |
Yields are not reported for this specific substrate and should be determined experimentally.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: α-Alkenylation of this compound
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[5][6] Applying this reaction to this compound allows for the introduction of vinyl groups at the α-position.
Experimental Protocol: General Procedure for the Heck Reaction
To a solution of this compound (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable solvent, the palladium catalyst, ligand (if required), and base are added. The mixture is degassed and then heated under an inert atmosphere for the specified time. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Reaction Conditions for the Heck Reaction with this compound
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | Acetonitrile | 80 | 24 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | DMF | 100 | 16 |
| 3 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc (2.0) | DMA | 120 | 12 |
| 4 | Herrmann's catalyst (1) | - | DIPEA (2.2) | NMP | 90 | 20 |
Yields are not reported for this specific substrate and should be determined experimentally.
Caption: General catalytic cycle for the Heck reaction.
Sonogashira Coupling: α-Alkynylation of this compound
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons.[7][8] This reaction can be employed to synthesize α-alkynyl azepan-2-ones from this compound and terminal alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst, a copper(I) co-catalyst, and a base are taken in a degassed solvent. The reaction is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Table 4: Representative Reaction Conditions for Sonogashira Coupling of this compound
| Entry | Palladium Catalyst (mol %) | Copper Co-catalyst (mol %) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 8 |
| 3 | PdCl₂(dppf) (2.5) | CuI (5) | DIPA | Toluene | 70 | 16 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | i-Pr₂NEt | Acetonitrile | 50 | 24 |
Yields are not reported for this specific substrate and should be determined experimentally.
Caption: Catalytic cycles for the Sonogashira coupling.
Palladium-Catalyzed α-Arylation of this compound
Direct α-arylation provides another efficient route to form a C(sp³)-C(sp²) bond.[9][10] This method typically involves the reaction of an enolate with an aryl halide, but variations exist for the coupling of α-halo carbonyl compounds.
Experimental Protocol: General Procedure for α-Arylation
An oven-dried reaction vessel is charged with this compound (1.0 equiv.), the arylating agent (e.g., arylboronic acid or aryl halide), the palladium catalyst, and ligand under an inert atmosphere. The solvent and base are added, and the mixture is heated to the desired temperature. After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is isolated by column chromatography.
Table 5: Representative Reaction Conditions for α-Arylation of this compound
| Entry | Palladium Catalyst (mol %) | Ligand (mol %) | Base (equiv.) | Arylating Agent | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | LiHMDS (1.5) | Aryl Bromide | Toluene | 80 | 12 |
| 2 | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (2.0) | Aryl Bromide | THF | 70 | 18 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (2.0) | Arylboronic Acid | 1,4-Dioxane | 100 | 16 |
| 4 | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2.2) | Aryl Bromide | t-BuOH | 90 | 24 |
Yields are not reported for this specific substrate and should be determined experimentally.
Caption: Experimental workflow for α-arylation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Troubleshooting & Optimization
troubleshooting low yields in 3-Bromoazepan-2-one synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromoazepan-2-one, achieving high yields and purity is crucial. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The two most prevalent methods for the synthesis of this compound (also known as α-bromo-ε-caprolactam) are:
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Direct bromination using bromine and a phosphorus halide: This classic approach involves the reaction of ε-caprolactam with elemental bromine in the presence of a catalyst like phosphorus tribromide (PBr₃), followed by hydrolysis.
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Bromination with N-Bromosuccinimide (NBS): This method utilizes NBS as a milder and more selective brominating agent, often in the presence of a radical initiator or acid catalyst. It is a common alternative to using liquid bromine.
Q2: I am getting a very low yield. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. The most critical to investigate are:
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Reagent Quality: Ensure the purity and dryness of your starting materials (ε-caprolactam) and reagents (bromine, PBr₃, NBS, and solvents). Moisture can significantly impact the reaction.
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Reaction Temperature: The temperature for the bromination of caprolactam needs to be carefully controlled. For the Br₂/PBr₃ method, temperatures are typically maintained between 40-55°C. Deviations can lead to incomplete reactions or the formation of side products.
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Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
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Stoichiometry of Reagents: The molar ratio of the brominating agent to the caprolactam is crucial. An insufficient amount of brominating agent will result in a low conversion rate.
Q3: My final product is impure. What are the likely side products?
A3: The primary impurities encountered in the synthesis of this compound are:
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Unreacted ε-caprolactam: If the reaction is incomplete, the starting material will contaminate the final product.
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Polybrominated products: The formation of dibromo- or other polybrominated caprolactam derivatives can occur, especially if an excess of the brominating agent is used or if the reaction temperature is too high.
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Hydrolysis products: The bromo-lactam is susceptible to hydrolysis, which can lead to the formation of ring-opened byproducts.
Q4: How can I best purify the crude this compound?
A4: The most common methods for purifying this compound are:
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Recrystallization: This is a highly effective method for removing impurities. Suitable solvents for recrystallization need to be determined experimentally but often include a solvent in which the product is soluble at high temperatures and insoluble at low temperatures.
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Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica gel column chromatography can be employed. A suitable eluent system will need to be developed, typically using a mixture of non-polar and polar solvents.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TTC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. The choice of eluent will depend on the polarity of the compounds, but a mixture of hexane and ethyl acetate is a good starting point.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (significant starting material remains). | 1. Insufficient brominating agent. 2. Low reaction temperature. 3. Poor quality of reagents. 4. Insufficient reaction time. | 1. Verify the stoichiometry and consider a slight excess of the brominating agent. 2. Carefully monitor and maintain the optimal reaction temperature. 3. Use freshly purified or high-purity reagents and ensure anhydrous conditions. 4. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of multiple unidentified spots on TLC. | 1. Reaction temperature is too high, leading to side reactions. 2. Excessive amount of brominating agent, causing polybromination. 3. Presence of moisture leading to hydrolysis. | 1. Maintain the reaction temperature within the recommended range. 2. Use a controlled amount of the brominating agent. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Low recovery of product after workup and purification. | 1. Product loss during extraction due to incorrect pH or solvent choice. 2. Product loss during recrystallization due to using too much solvent or cooling too quickly. 3. Decomposition of the product during purification. | 1. Optimize the extraction procedure, ensuring the correct pH for your compound. 2. Use the minimum amount of hot solvent for recrystallization and allow for slow cooling. 3. Avoid excessive heating during purification steps. |
Issue 2: Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product. | Incomplete reaction. | Increase reaction time, temperature (cautiously), or the amount of brominating agent. |
| Presence of higher molecular weight impurities (potential polybrominated species). | Excess brominating agent or high reaction temperature. | Use a stoichiometric or slight excess of the brominating agent and maintain strict temperature control. |
| Product degrades over time. | Instability of the bromo-lactam, possibly due to residual acid or moisture. | Ensure the product is thoroughly washed to remove any acidic byproducts and is stored in a dry, cool, and dark environment. |
Experimental Protocols
Method 1: Bromination using Bromine and Phosphorus Tribromide
This protocol is based on the general principles of α-bromination of lactams.
Materials:
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ε-Caprolactam
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Bromine (Br₂)
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Phosphorus tribromide (PBr₃)
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Inert solvent (e.g., carbon tetrachloride, chloroform)
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Water
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Sodium bicarbonate solution
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Sodium sulfate (anhydrous)
Procedure:
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In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve ε-caprolactam in the inert solvent.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine and a catalytic amount of phosphorus tribromide in the same solvent from the dropping funnel with constant stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-55°C.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Method 2: Bromination using N-Bromosuccinimide (NBS)
This method offers a milder alternative to using elemental bromine.
Materials:
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ε-Caprolactam
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N-Bromosuccinimide (NBS)
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Radical initiator (e.g., AIBN or benzoyl peroxide) or acid catalyst
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Inert solvent (e.g., carbon tetrachloride)
Procedure:
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Dissolve ε-caprolactam in the inert solvent in a round-bottom flask equipped with a reflux condenser.
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Add N-Bromosuccinimide and the radical initiator or acid catalyst to the mixture.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter off the succinimide byproduct.
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Wash the filtrate with water and a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify as needed.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes. Note that optimal conditions may vary and should be determined experimentally.
Table 1: Comparison of Bromination Methods
| Parameter | Method 1: Br₂/PBr₃ | Method 2: NBS |
| Brominating Agent | Bromine / Phosphorus Tribromide | N-Bromosuccinimide |
| Typical Solvent | Carbon tetrachloride, Chloroform | Carbon tetrachloride |
| Catalyst/Initiator | PBr₃ | AIBN, Benzoyl Peroxide, or Acid |
| Temperature | 40-55°C | Reflux |
| Advantages | Readily available reagents | Milder, more selective, easier to handle |
| Disadvantages | Harsh, corrosive reagents, potential for over-bromination | Higher cost of reagent |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yields in this compound synthesis.
identifying side products in reactions with 3-Bromoazepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoazepan-2-one. The following information is designed to help identify and mitigate the formation of common side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions observed with this compound?
A1: The most common side reactions involving this compound are elimination (dehydrobromination) and hydrolysis of the lactam ring. Under basic conditions, dehydrobromination is a significant competing reaction to the desired nucleophilic substitution. Hydrolysis can occur under both acidic and basic conditions, leading to ring-opening of the azepan-2-one structure.
Q2: What are the products of dehydrobromination?
A2: Dehydrobromination of this compound is a common elimination reaction that leads to the formation of unsaturated lactams. The two primary products are 1,3,6,7-tetrahydro-2H-azepin-2-one and 1,5,6,7-tetrahydro-2H-azepin-2-one. The ratio of these isomers can be influenced by the reaction conditions, particularly the base used.
Q3: How can I minimize the formation of dehydrobromination byproducts?
A3: To favor nucleophilic substitution over elimination, consider the following strategies:
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Choice of Nucleophile: Use a strong, non-bulky nucleophile.
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Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.
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Base Strength: If a base is required, use a weaker, non-hindered base to minimize proton abstraction that initiates elimination.
Q4: What are the potential hydrolysis products of this compound?
A4: While specific hydrolysis products for this compound are not extensively documented in the provided search results, hydrolysis of the lactam ring under acidic or basic conditions would lead to the formation of a ring-opened amino acid derivative. For instance, acidic hydrolysis of lactams typically yields the corresponding amino acid hydrochloride salt.
Q5: Can this compound undergo dimerization?
A5: Dimerization is a potential side reaction for many reactive intermediates. While not explicitly detailed for this compound in the search results, it is a possibility, especially under conditions that favor intermolecular reactions. This could occur through various mechanisms, including intermolecular substitution reactions.
Troubleshooting Guides
This section provides guidance on identifying and resolving issues related to side product formation in reactions with this compound.
Problem 1: Low yield of the desired substitution product and presence of unsaturated impurities.
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Symptom: NMR or LC-MS analysis of the crude reaction mixture shows signals corresponding to the desired product, but also significant peaks attributed to compounds with a mass two units less than the starting material (loss of HBr).
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Probable Cause: Dehydrobromination is competing with the desired nucleophilic substitution. This is common when using strong or hindered bases, or at elevated temperatures.
-
Troubleshooting Steps:
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Optimize Reaction Temperature: Repeat the reaction at a lower temperature. For example, if the reaction was run at room temperature, try 0 °C or even -20 °C.
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Evaluate the Base: If a base is necessary, switch to a milder or less sterically hindered base. For example, if using triethylamine, consider using a weaker base like sodium bicarbonate.
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Nucleophile Concentration: Ensure a sufficient concentration of the nucleophile is present to promote the bimolecular substitution pathway.
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Problem 2: Formation of a highly polar, water-soluble byproduct.
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Symptom: A significant portion of the product is lost during aqueous workup, or a highly polar spot is observed on TLC that does not correspond to the starting material or expected product.
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Probable Cause: Hydrolysis of the lactam ring has occurred, leading to the formation of a carboxylic acid and an amine, resulting in a water-soluble amino acid derivative. This is more likely if the reaction is performed under strongly acidic or basic aqueous conditions.
-
Troubleshooting Steps:
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Control pH: Ensure the reaction is run under anhydrous and neutral conditions if possible. If an acid or base is required, use the minimum necessary amount and consider non-aqueous conditions.
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Workup Procedure: Perform the aqueous workup at a low temperature and as quickly as possible. Use a buffered aqueous solution if pH control is critical during extraction.
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Data Presentation
Table 1: Common Side Products in Reactions with this compound
| Side Product Type | Structure(s) | Common Conditions for Formation |
| Dehydrobromination | 1,3,6,7-tetrahydro-2H-azepin-2-one1,5,6,7-tetrahydro-2H-azepin-2-one | Strong or hindered bases, elevated temperatures |
| Hydrolysis | Ring-opened 3-bromo-6-aminohexanoic acid derivative | Strongly acidic or basic aqueous conditions |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound with Sodium Azide
This protocol is a general guideline and may require optimization for specific substrates and scales.
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
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Nucleophile Addition: Add sodium azide (NaN₃, 1.2 - 1.5 eq) portion-wise to the stirred solution.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, pour the mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Flowchart for Side Product Identification
Caption: A flowchart to guide the identification of common side products.
Reaction Pathways: Substitution vs. Elimination
Caption: Competing substitution and elimination pathways for this compound.
Technical Support Center: Purification of 3-Bromoazepan-2-one and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromoazepan-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for this compound and related compounds are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities, especially after initial isolation of the crude product. For complex mixtures or to achieve very high purity, column chromatography is the preferred method. A documented procedure for a similar compound, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, successfully employed both techniques to achieve high purity.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For a structurally related compound, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, methanol was used successfully for recrystallization, yielding a product with 99.6% purity.[1] Generally, for bromo-lactams, common recrystallization solvents could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or mixtures of a good solvent with an anti-solvent (e.g., ethyl acetate/hexanes). The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.
Q3: What are the typical conditions for column chromatography of this compound derivatives?
A3: A common stationary phase for the column chromatography of this compound and its derivatives is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. For the purification of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a mixture of ethyl acetate and hexane (in a 1:9 ratio) was used.[1] The optimal eluent composition will depend on the specific derivative and the impurities present and should be determined by thin-layer chromatography (TLC) analysis.
Q4: What are some potential side products or impurities I should be aware of during the synthesis and purification of this compound?
A4: During the synthesis of this compound, potential impurities can include unreacted starting materials, over-brominated products (e.g., di-bromo derivatives), and hydrolysis byproducts if water is present. In the synthesis of related benzodiazepine structures, common impurities arise from side reactions of the starting materials and intermediates. It is also important to consider that residual bromine from the reaction can be an impurity, which can often be removed by washing with a reducing agent solution like sodium thiosulfate.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling point solvent. |
| The solution is too concentrated. | Add a small amount of hot solvent to the mixture. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. | Place the flask in an ice bath for a longer period to maximize crystal formation. |
| Too much solvent was used. | Evaporate some of the solvent and attempt to recrystallize again. | |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities. Consider treating the hot solution with activated carbon to remove colored impurities.[1] A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Adjust the polarity of the eluent. Use TLC to test different solvent mixtures to find one that gives good separation between your product and the impurities. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| The compound appears to be degrading on the column. | The silica gel is too acidic. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. |
Quantitative Data Summary
The following table summarizes purification data for a closely related compound, 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, which can serve as a reference for expected outcomes when purifying this compound and its derivatives.
| Purification Method | Compound | Purity Achieved | Yield | Reference |
| Recrystallization | 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | 99.6% | 98% | [1] |
| Column Chromatography | 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one | High (exact % not stated) | Not stated | [1] |
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound Derivative
This protocol is adapted from the purification of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[1]
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Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of hot methanol.
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Decolorization: Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath (to around 10°C) for several hours can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing and Drying: Wash the collected crystals with a small amount of cold methanol and then dry them under vacuum.
Protocol 2: Column Chromatography of this compound Derivative
This protocol is based on the purification of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[1]
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Column Preparation: Pack a chromatography column with silica gel using a slurry method with the initial eluent (e.g., a 1:9 mixture of ethyl acetate and hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
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Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting "oiling out" during recrystallization.
References
Technical Support Center: Optimizing Substitutions on 3-Bromoazepan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 3-Bromoazepan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the substitution of this compound, providing potential causes and actionable solutions.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide. 2. Steric Hindrance: A bulky nucleophile or substitution at the lactam nitrogen can hinder the approach to the α-carbon. 3. Inappropriate Solvent: The solvent may not effectively solvate the transition state or may react with the reagents. 4. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., R-NH2), add a non-nucleophilic base to deprotonate it in situ, increasing its reactivity. For weak anionic nucleophiles, consider using a stronger, related nucleophile. 2. Optimize Reaction Conditions: For sterically demanding reactions, increase the reaction time and/or temperature. 3. Solvent Selection: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of a salt-based nucleophile, leaving the anion more reactive.[1] For SN1 type reactions, polar protic solvents may be necessary. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition. |
| Formation of Multiple Products / Side Reactions | 1. Elimination (E2) Pathway: The nucleophile may be acting as a strong base, leading to the formation of an α,β-unsaturated lactam. This is more likely with strong, sterically hindered bases.[2] 2. Epimerization: If the α-carbon is chiral, the use of a strong base can lead to deprotonation and reprotonation, resulting in a racemic or diastereomeric mixture. 3. Lactam Hydrolysis: Presence of water and strong acidic or basic conditions, especially at elevated temperatures, can lead to the opening of the azepan-2-one ring. | 1. Favor Substitution over Elimination: Use a less basic nucleophile or a non-nucleophilic base if a base is required. Lowering the reaction temperature can also disfavor elimination.[3] Strong, non-hindered nucleophiles at lower temperatures favor the SN2 pathway.[1][4] 2. Minimize Epimerization: Use milder bases (e.g., K₂CO₃, NaHCO₃) or run the reaction at lower temperatures. If possible, use conditions that do not require a strong base. 3. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Starting Material Remains Unchanged | 1. Deactivated Substrate: The lactam nitrogen may be deprotonated by a strong base, creating an anionic species that is resistant to nucleophilic attack. 2. Poor Leaving Group Ability: While bromide is a good leaving group, its departure can be influenced by the overall electronic environment. 3. Catalyst Inefficiency: If a catalyst (e.g., in a coupling reaction) is used, it may be poisoned or inactive. | 1. Choice of Base: Avoid using excessively strong bases that can deprotonate the lactam nitrogen. If a base is necessary, use one that is just strong enough to deprotonate the nucleophile. 2. Enhance Leaving Group Departure: Adding a Lewis acid or a halide salt (e.g., NaI for an in situ Finkelstein reaction to the more reactive iodide) can sometimes facilitate the reaction, though this may also promote side reactions. 3. Catalyst Screening: If applicable, screen different catalysts or ligands and ensure all reagents and solvents are of appropriate purity for catalysis. |
| Product Decomposition | 1. Thermal Instability: The desired product may be unstable at the reaction temperature. 2. Sensitivity to Work-up Conditions: The product may be sensitive to acidic or basic conditions during aqueous work-up or purification. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Modify Work-up and Purification: Use a buffered aqueous solution for the work-up. For purification, consider chromatography on neutral silica or alumina, or recrystallization to avoid prolonged exposure to potentially acidic silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for substituting this compound with an amine?
A1: For the substitution with a primary or secondary amine, a polar aprotic solvent such as DMF or acetonitrile is a good starting point. The reaction often requires a non-nucleophilic base to scavenge the HBr formed. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[5] The reaction temperature can range from room temperature to elevated temperatures (e.g., 60-80 °C), depending on the reactivity of the amine.
Q2: How can I introduce an azide group at the 3-position?
A2: Sodium azide (NaN₃) is the standard reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. These solvents are effective at dissolving sodium azide and promoting the SN2 reaction. The reaction may proceed at room temperature, but gentle heating (e.g., 50-70 °C) can increase the rate.[6][7]
Q3: Is there a risk of elimination to form an unsaturated lactam?
A3: Yes, elimination is a potential side reaction, especially when using strong or bulky bases at higher temperatures.[2] To minimize this, use a strong, non-basic nucleophile or a mild, non-nucleophilic base. Lowering the reaction temperature generally favors substitution over elimination.
Q4: My reaction is very slow. How can I speed it up without causing decomposition?
A4: If the reaction is slow, you can try several approaches before resorting to high temperatures. First, ensure your solvent is appropriate (polar aprotic for SN2). Second, you can increase the concentration of the nucleophile (using 1.5 to 2.0 equivalents is common). If the reaction still requires heating, increase the temperature gradually and monitor the reaction closely by TLC or LC-MS for the appearance of byproducts. In some cases, addition of a catalytic amount of sodium iodide can accelerate the reaction by in-situ formation of the more reactive 3-iodoazepan-2-one.
Q5: How does the stereochemistry at the 3-position behave during substitution?
A5: If the reaction proceeds via a classic SN2 mechanism, you should observe an inversion of stereochemistry at the C3 position. However, if conditions promote an SN1 pathway (unlikely for a secondary bromide unless stabilized) or if there is a risk of enolate formation and epimerization under basic conditions, you may observe a mixture of stereoisomers. To favor inversion, use conditions that promote a clean SN2 reaction: a strong nucleophile, a polar aprotic solvent, and moderate temperatures.
Experimental Protocols
The following are representative protocols for common substitution reactions on this compound, adapted from procedures for analogous α-halo amides and lactams. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Amination (SN2)
This protocol describes the substitution of the 3-bromo group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous DMF (to make a 0.2 M solution), the desired amine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Azide Substitution
This protocol details the synthesis of 3-Azidoazepan-2-one.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.5 M solution).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the mixture at 50 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude 3-azidoazepan-2-one can be purified by column chromatography if necessary.
Data Summary
The following tables summarize reaction conditions for nucleophilic substitutions on compounds analogous to this compound, providing a basis for optimization.
Table 1: Conditions for Amination of α-Halo Amides/Lactams
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference System |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Et₃N | - | - | High | Synthesis of Lidocaine[5] |
| 3-Chloro-1,4-benzodiazepin-2-one | Diethylamine | - | - | - | - | Benzodiazepine Synthesis[8] |
| 3-Chloro-1,4-benzodiazepin-2-one | GABA methyl ester | Et₃N | - | - | - | Benzodiazepine Synthesis[8] |
Table 2: Conditions for Azide Substitution on Halo-compounds
| Electrophile | Nucleophile | Solvent | Temp. (°C) | Yield (%) | Reference System |
| Bromomethyl maleimide | NaN₃ | - | - | Good | Azidomaleimide Synthesis[9] |
| Polyfluoroarenes | NaN₃ | - | - | - | Aryl Azide Synthesis[6] |
| Iodo-morpholinone | NaN₃ | DMF/MeCN | RT | Low (30%) | Azide introduction[7] |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during substitution reactions with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 3-Bromoazepan-2-one under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromoazepan-2-one. This resource is designed to assist researchers in anticipating and addressing challenges during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as α-bromo-ε-caprolactam or 2-keto-3-bromohexamethyleneimine, is a brominated lactam. It serves as a key intermediate in various organic syntheses, including the preparation of functionalized amino caprolactams and other heterocyclic compounds of interest in pharmaceutical research.[1][2]
Q2: What is the general stability of this compound?
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.[5]
Q4: What are the potential degradation pathways for this compound?
The primary degradation pathways for this compound are hydrolysis of the lactam ring and reactions involving the bromine atom, such as nucleophilic substitution or elimination.
-
Hydrolysis: Under aqueous conditions, particularly in the presence of acid or base, the lactam ring can hydrolyze to form 6-amino-2-bromoheptanoic acid. The rate of hydrolysis is dependent on pH and temperature.
-
Nucleophilic Substitution: The bromine atom at the alpha position is susceptible to substitution by various nucleophiles.
-
Elimination: In the presence of a base, elimination of hydrogen bromide can occur, leading to the formation of an unsaturated lactam, 1,3,6,7-tetrahydro-2H-azepin-2-one.[6]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no yield of the desired product | Degradation of this compound before or during the reaction. | Ensure the starting material is of high purity and has been stored correctly. Use anhydrous solvents and inert atmosphere if your reaction is sensitive to moisture. Consider lowering the reaction temperature. |
| Reaction with residual water in the solvent. | Use freshly distilled or commercially available anhydrous solvents. | |
| Side reactions with the solvent or base. | Choose a non-nucleophilic solvent and a hindered, non-nucleophilic base if elimination or substitution is a concern. | |
| Formation of multiple unexpected byproducts | Hydrolysis of the lactam ring. | Strictly control the water content in the reaction mixture. |
| Elimination of HBr. | Use a non-nucleophilic base or perform the reaction at a lower temperature. | |
| Further reaction of the desired product. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | |
| Inconsistent reaction outcomes | Variable quality of this compound. | Source the starting material from a reliable supplier and consider re-purification if necessary. |
| Presence of impurities in other reagents or solvents. | Use high-purity reagents and solvents. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[7][8][9][10]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Thermostatically controlled oven/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic degradation, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light.
-
Analyze aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source in a photostability chamber according to ICH guidelines.
-
Analyze aliquots at specified time points and compare with a control sample kept in the dark.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. Mass spectrometry can be used to identify the degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (if any) |
| 0.1 M HCl, 60 °C | 4 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60 °C | 4 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 4 | ||
| 8 | |||
| 24 | |||
| Solid, 80 °C | 24 | ||
| 48 | |||
| Photostability | 24 |
Visualizations
Logical Workflow for Troubleshooting a Reaction with this compound
References
- 1. US2832770A - Preparation of alpha-bromo and alpha- - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. N-Bromocaprolactam - Enamine [enamine.net]
- 5. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
preventing polymerization during 3-Bromoazepan-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during reactions involving 3-Bromoazepan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound, also known as α-bromo-ε-caprolactam, is a derivative of caprolactam. Like other lactams, it can undergo ring-opening polymerization to form polyamides. The presence of the bromine atom at the alpha position to the carbonyl group can influence the reactivity of the lactam ring, potentially making it more susceptible to polymerization under certain conditions. Polymerization can be initiated by anionic, cationic, or hydrolytic mechanisms.
Q2: What are the visible signs of polymerization during my reaction?
Unwanted polymerization can manifest in several ways:
-
Increased viscosity: The reaction mixture becomes noticeably thicker or more difficult to stir.
-
Precipitation: A solid polymer precipitates from the reaction solvent.
-
Gel formation: The entire reaction mixture turns into a semi-solid gel.
-
Exotherm: An unexpected and rapid increase in reaction temperature can occur, which may indicate runaway polymerization.
Q3: How can I minimize the risk of polymerization during storage of this compound?
To ensure the stability of this compound during storage, the following precautions are recommended:
-
Store in a cool, dry place: Low temperatures slow down potential polymerization reactions.
-
Inert atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent moisture and oxygen from initiating polymerization.
-
Avoid contaminants: Ensure storage containers are clean and free from any acidic, basic, or nucleophilic impurities.
Troubleshooting Guide: Preventing Polymerization
Unwanted polymerization is a common side reaction when working with lactams. This guide provides a systematic approach to troubleshooting and preventing this issue in reactions involving this compound.
Problem: Polymerization observed during nucleophilic substitution reactions.
Nucleophilic substitution at the bromine-bearing carbon is a common reaction for this compound. However, the reagents and conditions used can sometimes initiate polymerization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Strongly Basic Nucleophile/Base | Strong bases can deprotonate the lactam nitrogen, forming a lactamate anion which is a potent initiator for anionic ring-opening polymerization (AROP). | - Use a non-nucleophilic, sterically hindered base if a base is required.- If the nucleophile itself is basic, consider using a milder alternative or protecting the lactam nitrogen.- Carefully control the stoichiometry of the base. |
| High Reaction Temperature | Elevated temperatures can promote both anionic and cationic polymerization mechanisms. | - Conduct the reaction at the lowest feasible temperature.- Perform small-scale experiments to determine the optimal temperature range. |
| Presence of Water | Water can lead to hydrolytic polymerization, especially at elevated temperatures. It can also affect the activity of certain catalysts and initiators for AROP.[1] | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Metal Catalysts | Certain metal catalysts used in cross-coupling reactions can potentially initiate or facilitate polymerization. | - Screen different catalysts and ligands to find a system that is selective for the desired reaction over polymerization.- Use the lowest effective catalyst loading. |
Problem: Polymerization occurs during attempts at N-functionalization.
Reactions involving the lactam nitrogen require careful control to avoid polymerization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Strong Base for Deprotonation | Using strong bases like sodium hydride (NaH) or organolithium reagents to deprotonate the lactam nitrogen creates the lactamate anion, a highly effective initiator for AROP. | - Use a milder base if possible.- Add the electrophile promptly after deprotonation.- Maintain low temperatures during deprotonation and subsequent reaction. |
| Incompatible Electrophiles | Certain electrophiles might react in a manner that generates species capable of initiating polymerization. | - Ensure the electrophile is pure and free from contaminants that could act as initiators. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a general guideline for reacting a nucleophile with this compound while minimizing the risk of polymerization.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0°C or room temperature, depending on the nucleophile's reactivity).
-
Slowly add the nucleophile to the stirred solution. If the nucleophile is a solid, it can be added in portions. If it is a liquid, add it dropwise.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Proceed with the work-up and purification of the desired product.
Data Presentation
The following table summarizes hypothetical quantitative data for a nucleophilic substitution reaction on this compound with Nucleophile 'Nu' under various conditions to illustrate the effect of different parameters on product yield and polymer formation.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Product Yield (%) | Polymer Formation (%) |
| 1 | K₂CO₃ (1.5) | DMF | 25 | 85 | < 5 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 70 | 25 |
| 3 | NaH (1.1) | THF | 0 to 25 | 40 | 55 |
| 4 | DBU (1.2) | CH₃CN | 25 | 90 | < 2 |
| 5 | None | DMSO | 50 | 75 | 10 |
This data is illustrative and intended to demonstrate trends.
Visualizations
Diagram 1: Troubleshooting Logic for Polymerization
This diagram outlines a logical workflow for troubleshooting unwanted polymerization during reactions with this compound.
Caption: A flowchart for identifying and solving polymerization issues.
Diagram 2: Anionic Ring-Opening Polymerization (AROP) Pathway
This diagram illustrates the general mechanism of anionic ring-opening polymerization of a lactam, which is a key pathway to avoid.
Caption: The mechanism of anionic ring-opening polymerization of lactams.
References
challenges in the scale-up of 3-Bromoazepan-2-one synthesis
Welcome to the technical support center for the synthesis of 3-Bromoazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method for the synthesis of this compound (also known as α-bromo-ε-caprolactam) involves the direct bromination of ε-caprolactam. This process typically uses a brominating agent, and the resulting intermediate is then hydrolyzed to yield the final product.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
The bromination reaction can be exothermic, and careful temperature control is crucial to prevent runaway reactions. Brominating agents are corrosive and hazardous, requiring appropriate personal protective equipment (PPE) and handling procedures. The evolution of hydrogen bromide gas is also a concern, necessitating a well-ventilated area and potentially a gas scrubber system for large-scale operations.
Q3: How can I monitor the progress of the bromination reaction?
Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the consumption of the starting material (ε-caprolactam) and the formation of the product.
Q4: What are typical byproducts in this synthesis, and how can they be minimized?
Potential byproducts can include di-brominated species and other side-reaction products. Controlling the stoichiometry of the brominating agent and maintaining the optimal reaction temperature are key to minimizing the formation of these impurities.
Q5: What are the recommended purification methods for this compound at scale?
On a larger scale, purification can be challenging. Common methods include:
-
Aqueous Work-up: To remove water-soluble impurities and unreacted reagents.
-
Crystallization: This is often an effective method for purifying the crude product at scale.
-
Chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large quantities. It is typically used if crystallization does not provide the desired purity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature, while carefully monitoring for byproduct formation.- Ensure efficient mixing, especially at larger scales, to overcome mass transfer limitations. |
| Degradation of the product. | - The product may be sensitive to high temperatures or prolonged reaction times. Optimize the reaction conditions to minimize exposure to harsh conditions. | |
| Formation of Impurities | Over-bromination (di-bromination). | - Carefully control the stoichiometry of the brominating agent.- Add the brominating agent slowly and maintain a consistent temperature to avoid localized high concentrations. |
| Side reactions. | - Ensure the starting materials are pure and dry.- Optimize the reaction temperature to disfavor side reactions. | |
| Difficult Purification | Oily product or failure to crystallize. | - Ensure all solvent from the reaction has been removed.- Try different crystallization solvents or solvent mixtures.- An additional aqueous wash of the crude product may help remove impurities that inhibit crystallization. |
| Co-elution of impurities during chromatography. | - Adjust the solvent system for column chromatography to improve separation.- Consider a different stationary phase. | |
| Exothermic Reaction During Scale-Up | Inadequate heat removal. | - Use a jacketed reactor with a reliable cooling system.- Control the rate of addition of the brominating agent to manage the heat generated.- Ensure adequate agitation to improve heat transfer. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of α-bromo-ε-caprolactam.[1]
Materials:
-
ε-Caprolactam
-
Brominating agent (e.g., N-Bromosuccinimide (NBS), Phosphorus tribromide (PBr₃) with Bromine (Br₂))
-
Inert organic solvent (e.g., benzene, toluene, carbon tetrachloride)
-
Water
-
Chloroform
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve ε-caprolactam in an inert organic solvent.
-
Bromination: Cool the mixture to 10-15°C. Slowly add the brominating agent (e.g., a mixture of Br₂ and PBr₃ in the same solvent) to the stirred solution while maintaining the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 40-50°C and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).[1]
-
Work-up: Cool the reaction mixture to room temperature. The mixture may separate into two layers. Separate the lower layer and hydrolyze it by adding it to cracked ice.
-
Isolation: Collect the precipitated product by filtration. The filtrate can be extracted with chloroform to recover additional product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | ε-Caprolactam | [1] |
| Brominating Agent | PBr₃ and Br₂ | [1] |
| Solvent | Benzene | [1] |
| Reaction Temperature | 40-50°C | [1] |
| Reaction Time | ~5.5 hours | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
managing the instability of 2-Aza-7-bromocycloheptanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inherent instability of 2-Aza-7-bromocycloheptanone. The information is presented through troubleshooting guides and frequently asked questions to address common challenges encountered during its storage, handling, and use in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of 2-Aza-7-bromocycloheptanone, offering potential causes and actionable solutions.
Issue 1: Rapid decomposition of the compound upon storage.
-
Question: My solid 2-Aza-7-bromocycloheptanone has discolored (e.g., turned yellow or brown) and shows impurities by NMR/LC-MS analysis after a short period of storage. What is happening and how can I prevent it?
-
Answer: Discoloration and the appearance of impurities are classic signs of decomposition. Like many α-bromo ketones, 2-Aza-7-bromocycloheptanone is susceptible to degradation, which can be accelerated by exposure to light, moisture, and elevated temperatures. The primary decomposition pathway likely involves the elimination of hydrogen bromide (HBr), leading to unsaturated byproducts that can polymerize.[1][2]
Solutions:
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Storage Conditions: Store the compound at a reduced temperature, ideally between 2-8°C, as recommended for similar bromo-ketone compounds.[3] Although general guidelines suggest 10-25°C, the observed instability warrants colder storage.[4] Ensure the container is tightly sealed and the headspace is filled with an inert gas like argon or nitrogen to minimize exposure to air and moisture.
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Light Protection: Store the container in the dark or use an amber vial to protect the compound from light-induced degradation.
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Solvent-Free Storage: Store the compound as a dry solid. If it was synthesized in-house, ensure it is thoroughly dried under high vacuum to remove any residual solvents or acids.
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Issue 2: Low yields or multiple side products in reactions.
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Question: I am getting low yields of my desired product and observing several unidentified side products when using 2-Aza-7-bromocycloheptanone in my reaction. How can I improve the reaction outcome?
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Answer: The instability of 2-Aza-7-bromocycloheptanone can lead to competing side reactions, reducing the yield of the intended product. The presence of trace amounts of HBr from decomposition can catalyze side reactions or react with sensitive reagents.
Solutions:
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Use Freshly Purified Material: If possible, purify the 2-Aza-7-bromocycloheptanone by recrystallization or flash chromatography immediately before use to remove any degradation products.
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Inert Atmosphere: Run the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-related side reactions.
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Non-Nucleophilic Base: If the reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge any HBr that may be formed during the reaction.
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Temperature Control: Maintain the recommended reaction temperature. For sensitive substrates, it may be beneficial to run the reaction at a lower temperature for a longer duration.
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Issue 3: Inconsistent reaction results.
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Question: I am observing significant batch-to-batch variability in my reaction outcomes when using 2-Aza-7-bromocycloheptanone. What could be the cause?
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Answer: Inconsistent results are often linked to the variable quality of the starting material. The degree of decomposition of 2-Aza-7-bromocycloheptanone can differ between batches and even within the same batch over time.
Solutions:
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Quality Control: Before each reaction, assess the purity of the 2-Aza-7-bromocycloheptanone batch using a quick analytical method like thin-layer chromatography (TLC) or a proton NMR spectrum.
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Standardized Handling: Implement a standardized protocol for handling and storing the compound to ensure its quality is consistent across all experiments.
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Consider a More Stable Derivative: If instability remains a persistent issue, explore the possibility of using a more stable precursor or derivative. One report suggests that ethylation of the lactam nitrogen in a similar system can lead to a more stable compound.[4]
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Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in 2-Aza-7-bromocycloheptanone?
A1: The instability is inherent to its structure as an α-bromo lactam. The presence of the bromine atom alpha to the carbonyl group makes it susceptible to elimination of hydrogen bromide (HBr), which can lead to the formation of an α,β-unsaturated lactam and other degradation products.[5][6] This process can be catalyzed by trace amounts of acid or base, and accelerated by heat and light.
Q2: What are the recommended storage conditions for 2-Aza-7-bromocycloheptanone?
A2: Based on general recommendations for α-bromo ketones and its known instability, it should be stored under the following conditions:
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Temperature: 2-8°C.
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Atmosphere: Under an inert gas (argon or nitrogen).
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Container: In a tightly sealed, amber glass vial to protect from light and moisture.
Q3: Can I handle 2-Aza-7-bromocycloheptanone on the benchtop?
A3: It is advisable to minimize exposure to the open atmosphere. Weighing and transferring the solid should be done promptly. For reactions, it is best to handle the compound in a glovebox or under a stream of inert gas.
Q4: Are there any known methods to stabilize 2-Aza-7-bromocycloheptanone?
A4: While specific stabilization data for this compound is scarce, a patent for other α-monohalogenated ketones suggests that the addition of a small amount of water can inhibit decomposition.[1] However, this may not be compatible with all reaction conditions, particularly those using water-sensitive reagents. A more general approach is to store it under the strict conditions mentioned above and use it as fresh as possible.
Q5: What are the expected decomposition products?
A5: The primary decomposition product is likely the corresponding α,β-unsaturated lactam formed via dehydrobromination. This unsaturated compound can then potentially polymerize or undergo further reactions, leading to a complex mixture of byproducts.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal decomposition. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation and hydrolysis. |
| Light | Protect from light (Amber vial) | To prevent photo-degradation. |
| Moisture | Tightly sealed container | To prevent hydrolysis and HBr formation. |
| Handling | Glovebox or inert atmosphere | To minimize exposure to air and moisture. |
Experimental Protocols
Protocol 1: Pre-reaction Purity Check by ¹H NMR
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Sample Preparation: In a clean, dry NMR tube, dissolve 2-5 mg of 2-Aza-7-bromocycloheptanone in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
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Analysis: Acquire a ¹H NMR spectrum.
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Interpretation: Carefully integrate the peaks corresponding to the product and any visible impurities. A significant presence of peaks in the vinylic region (around 5.5-7.0 ppm) could indicate the formation of the α,β-unsaturated decomposition product. Compare the spectrum to that of a known pure sample if available.
Protocol 2: Small-Scale Purification by Recrystallization
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Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A non-polar/polar solvent mixture like ethyl acetate/hexanes or dichloromethane/hexanes may be effective.
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Dissolution: In a flask, dissolve the crude 2-Aza-7-bromocycloheptanone in a minimal amount of the hot solvent or solvent mixture.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
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Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvent.
Visualizations
Caption: Potential decomposition pathway of 2-Aza-7-bromocycloheptanone.
Caption: Recommended workflow for handling 2-Aza-7-bromocycloheptanone.
References
- 1. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromocycloheptanone | 766-65-4 [amp.chemicalbook.com]
- 4. 2-Aza-7-bromocycloheptanone | 3457-66-7 | FA66825 [biosynth.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. fiveable.me [fiveable.me]
Technical Support Center: Improving Regioselectivity in Reactions of 3-Bromoazepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoazepan-2-one. The following information is designed to help address common challenges in controlling regioselectivity in reactions involving this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound in nucleophilic substitution reactions?
A1: this compound, an α-halolactam, possesses two primary electrophilic sites susceptible to nucleophilic attack:
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C3-Position (Carbon-alkylation): The carbon atom bonded to the bromine is electron-deficient and can be attacked by nucleophiles, leading to C-substituted products. This pathway is favored by the formation of an enolate intermediate under strongly basic conditions.
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N1-Position (Nitrogen-alkylation): The nitrogen atom of the lactam can also act as a nucleophilic site, particularly after deprotonation, leading to N-substituted products.
A secondary reaction pathway to consider is elimination , where a base abstracts the proton at the C3 position, leading to the formation of an α,β-unsaturated lactam. The regioselectivity between substitution and elimination is highly dependent on the reaction conditions.
Q2: How can I favor C3-alkylation over N1-alkylation?
A2: To selectively achieve C3-alkylation, it is crucial to promote the formation of the lactam enolate. This is typically achieved by using a strong, non-nucleophilic base in a polar aprotic solvent at low temperatures. These conditions favor deprotonation at the α-carbon while minimizing competing nucleophilic attack by the base or N-alkylation.
Q3: What conditions favor N1-alkylation?
A3: N1-alkylation is generally favored under conditions that promote the nucleophilicity of the lactam nitrogen without leading to significant enolate formation. This can often be achieved using a weaker base in the presence of a phase-transfer catalyst. These conditions facilitate the deprotonation of the N-H bond, and the resulting anion can then react with an electrophile.
Q4: My reaction is resulting in a mixture of C3- and N1-alkylated products. How can I improve the regioselectivity?
A4: A mixture of products indicates that the reaction conditions are not sufficiently selective for one pathway over the other. To improve regioselectivity, consider the following troubleshooting steps:
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For C3-Alkylation:
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Switch to a stronger, bulkier, non-nucleophilic base (e.g., from NaH to LDA or KHMDS).
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Ensure strictly anhydrous conditions and use a polar aprotic solvent like THF.
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Lower the reaction temperature (e.g., to -78 °C) before adding the electrophile.
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For N1-Alkylation:
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Use a weaker base (e.g., K₂CO₃ or NaH) in a suitable solvent.
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Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate N-alkylation.
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Running the reaction at a slightly elevated temperature might favor N-alkylation in some cases.
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Q5: I am observing a significant amount of the elimination product (α,β-unsaturated lactam). How can this be minimized?
A5: The formation of the elimination product is a common side reaction, especially with sterically hindered bases or at higher temperatures. To minimize elimination:
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Use a non-hindered, strong base if C3-alkylation is desired.
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Maintain low reaction temperatures throughout the addition of the base and the electrophile.
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Choose a nucleophile that is less basic in nature.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Inactive catalyst or reagent.2. Reaction temperature is too low.3. Insufficiently strong base for deprotonation (for C3-alkylation). | 1. Use fresh, high-purity reagents and catalysts.2. Gradually increase the reaction temperature, monitoring for product formation and side reactions.3. Switch to a stronger base (e.g., LDA, KHMDS). |
| Poor regioselectivity (mixture of N1 and C3 products) | 1. Base strength is intermediate, allowing for both N- and C-deprotonation.2. Reaction temperature is too high, leading to equilibration.3. Solvent is not optimal for selective reaction. | 1. For C3-alkylation, use a strong, non-nucleophilic base. For N-alkylation, use a weaker base.2. For C3-alkylation, maintain low temperatures (-78 °C).3. For C3-alkylation, use a polar aprotic solvent like THF. |
| Formation of elimination product | 1. Sterically hindered base.2. High reaction temperature. | 1. Use a less sterically hindered base.2. Maintain low reaction temperatures. |
| Di-alkylation at C3 | 1. Excess of both base and alkylating agent. | 1. Use stoichiometric amounts of the base and alkylating agent relative to the substrate. |
Data Presentation: Regioselective Alkylation of a Benzazepinone Analog
| Product | Base | Solvent | Temperature | Yield (%) | Regioselectivity (N1:C3) |
| N-Alkylated | NaH | DMF | Room Temp. | High | Selective N-alkylation |
| C3-Alkylated | LDA | THF | -78 °C to Room Temp. | Moderate | Selective C3-alkylation |
Data extrapolated from studies on analogous benzazepinone systems.
Experimental Protocols
Protocol 1: General Procedure for C3-Alkylation via Enolate Formation
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with a solution of this compound (1.0 eq) in anhydrous THF.
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Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
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Base Addition: A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise to the cooled solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
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Enolate Formation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
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Electrophile Addition: The desired electrophile (1.1 eq) is added dropwise to the reaction mixture at -78 °C.
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Reaction: The reaction is stirred at -78 °C for 2-4 hours, and the progress is monitored by TLC.
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Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired C3-alkylated product.
Protocol 2: General Procedure for N1-Alkylation
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
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Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with this compound (1.0 eq), a suitable base such as potassium carbonate (1.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq) in a solvent such as acetonitrile or DMF.
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Electrophile Addition: The desired alkylating agent (1.2 eq) is added to the mixture.
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Reaction: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by TLC.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
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Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography or recrystallization to afford the N1-alkylated product.
Visualizations
Technical Support Center: Work-up Procedures for Reactions Containing 3-Bromoazepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromoazepan-2-one. The following information is curated to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile alpha-bromo lactam.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound during aqueous work-up?
Q2: What are the common side products to anticipate in reactions involving this compound?
The primary side reactions to consider are elimination and over-alkylation.
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Elimination: Under basic conditions, elimination of HBr can occur to form an unsaturated lactam.[2][3][4] The use of sterically hindered non-nucleophilic bases can favor elimination.
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Di-bromination: In the synthesis of this compound, over-bromination can lead to the formation of di-bromo species.
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Hydrolysis: As mentioned, hydrolysis of the bromine atom to a hydroxyl group or cleavage of the lactam ring can occur under harsh acidic or basic conditions.
Q3: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of this compound and the formation of the desired product. High-performance liquid chromatography (HPLC) can also be a valuable tool for more quantitative analysis of reaction kinetics and purity.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Work-up
| Potential Cause | Troubleshooting Steps |
| Product is water-soluble and lost during aqueous extraction. | - Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a more polar organic solvent (e.g., ethyl acetate or dichloromethane). - If the product is highly polar, consider using a phase separator or salting out the aqueous layer with NaCl to improve extraction efficiency. |
| Decomposition of the product on silica gel during chromatography. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[10] - Use an alternative stationary phase such as neutral or basic alumina, or Florisil.[10][11] - For very polar compounds, consider reverse-phase chromatography.[12] |
| Incomplete reaction. | - Before work-up, confirm reaction completion using an appropriate analytical technique (e.g., TLC, HPLC, or NMR of a small aliquot). |
| Hydrolysis of the bromo group or lactam ring. | - Perform the aqueous wash with cold, deionized water or a buffered solution (e.g., saturated ammonium chloride) to maintain a neutral pH. - Avoid strong acids or bases during the work-up. |
Issue 2: Difficulty in Separating the Product from Starting Material or Byproducts by Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and impurities. | - Optimize the eluent system for column chromatography using TLC. A good starting point for azepan-2-one derivatives can be a mixture of hexane and ethyl acetate.[1] - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[11] - If the impurities are basic, adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can improve separation. Conversely, for acidic impurities, a small amount of a volatile base (e.g., triethylamine) can be beneficial.[10] |
| Streaking or tailing of the product on the column. | - This can be due to the polar nature of the lactam. Adding a small percentage of a more polar solvent like methanol to the eluent system can sometimes improve peak shape. - For basic products, adding a small amount of triethylamine or ammonia to the eluent can mitigate interactions with acidic silica gel.[13] |
| Product is very polar and does not elute from the column. | - Switch to a more polar eluent system, such as dichloromethane/methanol.[13] - Consider using reverse-phase chromatography with a water/acetonitrile or water/methanol mobile phase.[12] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction of this compound with a Nucleophile
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Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride, or a mild acid/base).
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Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add water or brine to the separatory funnel.
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Washing: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
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To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
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To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
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Perform a final wash with brine to remove residual water.
-
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system for separation using TLC. Aim for an Rf value of 0.2-0.3 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.[11]
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low product yield after work-up.
References
- 1. 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chapter 8 Elimination Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 5. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actapharmsci.com [actapharmsci.com]
- 7. High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates [openpharmaceuticalsciencesjournal.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reaction Products of 3-Bromoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 3-bromoazepan-2-one with various nucleophiles, including amines, thiols, and alkoxides. Due to a lack of direct comparative studies on this compound in the available literature, this guide is based on established principles of nucleophilic substitution reactions on α-haloamides and related lactam systems. The information presented herein is intended to guide experimental design and predict reaction outcomes.
Introduction to the Reactivity of this compound
This compound, an α-halo lactam, is a versatile intermediate in organic synthesis, particularly for the introduction of functional groups at the 3-position of the azepan-2-one scaffold. The primary reaction pathway for this substrate is nucleophilic substitution, where a nucleophile displaces the bromide leaving group. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, with the latter being more likely for primary and secondary amines and thiolates under typical conditions. The presence of the lactam ring can influence the reactivity of the α-carbon.
Comparison of Nucleophilic Substitution Reactions
The following sections detail the expected outcomes for the reaction of this compound with amines, thiols, and alkoxides.
Reaction with Amines
The reaction of this compound with primary and secondary amines is expected to yield 3-aminoazepan-2-one derivatives. This reaction is a common method for the synthesis of α-amino amides. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
Table 1: Comparison of Reaction Products with Different Amines
| Nucleophile | Expected Product | Typical Reaction Conditions | Expected Yield | Key Considerations |
| Ammonia | 3-Aminoazepan-2-one | Aqueous or alcoholic ammonia | Moderate | Potential for over-alkylation. |
| Primary Amine (e.g., Benzylamine) | 3-(Benzylamino)azepan-2-one | Inert solvent (e.g., THF, DMF), with a non-nucleophilic base (e.g., Et(_3)N) | Good to Excellent | Steric hindrance from bulky amines may slow the reaction. |
| Secondary Amine (e.g., Piperidine) | 3-(Piperidin-1-yl)azepan-2-one | Inert solvent (e.g., THF, DMF), with a non-nucleophilic base (e.g., Et(_3)N) | Good to Excellent | Generally faster than with primary amines due to higher nucleophilicity. |
Reaction with Thiols
Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form. The reaction with this compound is expected to proceed smoothly to give 3-thioazepan-2-one derivatives. The pH of the reaction medium is a critical parameter, as it governs the concentration of the more nucleophilic thiolate anion.
Table 2: Comparison of Reaction Products with Thiols
| Nucleophile | Expected Product | Typical Reaction Conditions | Expected Yield | Key Considerations |
| Thiophenol | 3-(Phenylthio)azepan-2-one | Polar aprotic solvent (e.g., DMF, DMSO), with a base (e.g., K(_2)CO(_3), NaH) | Excellent | Thiolate is a potent nucleophile. |
| Alkyl Thiol (e.g., Ethanethiol) | 3-(Ethylthio)azepan-2-one | Polar aprotic solvent (e.g., DMF, DMSO), with a base (e.g., K(_2)CO(_3), NaH) | Excellent | Odor of volatile thiols requires proper handling. |
Reaction with Alkoxides
Alkoxides, the conjugate bases of alcohols, are strong nucleophiles and bases. Their reaction with this compound can lead to substitution products (3-alkoxyazepan-2-ones) via the Williamson ether synthesis-type reaction. However, due to the basicity of alkoxides, elimination reactions to form an unsaturated lactam are a potential side reaction, especially with hindered alkoxides.
Table 3: Comparison of Reaction Products with Alkoxides
| Nucleophile | Expected Product | Typical Reaction Conditions | Expected Yield | Key Considerations |
| Sodium Methoxide | 3-Methoxyazepan-2-one | Methanol or an inert solvent (e.g., THF) | Good | Substitution is expected to be the major pathway. |
| Sodium tert-Butoxide | 3-(tert-Butoxy)azepan-2-one / Azepan-2-en-3-one | tert-Butanol or an inert solvent (e.g., THF) | Moderate | Increased potential for elimination side products due to steric hindrance. |
Experimental Protocols
The following are generalized experimental protocols based on analogous reactions with α-haloamides and lactams. Optimization for this compound is recommended.
General Procedure for Amination
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF) is added the amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Thiolation
To a solution of the thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF) is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution) at 0 °C. The mixture is stirred for a short period to form the thiolate, followed by the addition of a solution of this compound (1.0 eq) in the same solvent. The reaction is typically stirred at room temperature and monitored by TLC. Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
General Procedure for Alkoxylation
A solution of the corresponding alcohol is treated with a strong base like sodium hydride (1.1 eq) at 0 °C to generate the alkoxide. A solution of this compound (1.0 eq) in an anhydrous inert solvent (e.g., THF) is then added dropwise. The reaction is stirred at room temperature or heated as necessary and monitored by TLC. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general signaling pathways for the nucleophilic substitution reactions of this compound.
comparing the reactivity of 3-Bromoazepan-2-one with 3-chloroazepan-2-one
In the realm of pharmaceutical synthesis and drug development, the strategic selection of intermediates is paramount to optimizing reaction pathways and maximizing yields. The α-halo lactam scaffold, a key pharmacophore in various biologically active molecules, presents a critical choice in halogenation: the more reactive but potentially less stable bromo- derivative versus the more stable but less reactive chloro- analog. This guide provides a detailed comparison of the reactivity of 3-bromoazepan-2-one and 3-chloroazepan-2-one, offering insights for researchers and chemists in the field.
Executive Summary
The primary determinant of reactivity in nucleophilic substitution reactions involving 3-haloazepan-2-ones is the strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, rendering this compound the more reactive of the two compounds. This heightened reactivity translates to faster reaction rates and the ability to employ milder reaction conditions. Conversely, the greater stability of the C-Cl bond in 3-chloroazepan-2-one results in a less reactive molecule that may necessitate more forcing conditions to achieve comparable transformations.
Comparative Reactivity Analysis
The difference in reactivity stems from the leaving group ability of the halide. In nucleophilic substitution reactions, a good leaving group is one that can stabilize the negative charge it acquires upon bond cleavage. Due to its larger atomic size and greater polarizability, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻)[1].
Key Factors Influencing Reactivity:
-
Bond Dissociation Energy: The C-Br bond has a lower bond dissociation energy compared to the C-Cl bond, meaning less energy is required to break the C-Br bond during a reaction[2][3].
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Leaving Group Ability: Bromide is a superior leaving group to chloride, facilitating a faster rate of nucleophilic attack at the α-carbon[1].
-
Reaction Conditions: Reactions with this compound can often be conducted under milder temperatures and with weaker bases or nucleophiles compared to those involving 3-chloroazepan-2-one[4].
Figure 1: Logical diagram illustrating the key factors that determine the higher reactivity of this compound compared to 3-chloroazepan-2-one.
Quantitative Data Comparison
| Parameter | This compound | 3-Chloroazepan-2-one |
| Relative Reaction Rate | Faster | Slower |
| Reaction Temperature | Milder conditions often suffice | Higher temperatures may be required |
| Nucleophile/Base Strength | Can react with weaker nucleophiles/bases | Often requires stronger nucleophiles/bases |
| Potential for Side Reactions | Higher, due to increased reactivity | Lower, due to greater stability |
| Leaving Group Ability | Excellent | Good |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 3-chloroazepan-2-one, a standardized nucleophilic substitution reaction can be performed, and the reaction progress can be monitored over time. A common method involves reaction with a nucleophile and tracking the formation of the product or the consumption of the starting material.
Proposed Experiment: Nucleophilic Substitution with a Common Nucleophile
Objective: To compare the rate of nucleophilic substitution of this compound and 3-chloroazepan-2-one with a representative nucleophile, such as sodium azide.
Materials:
-
This compound
-
3-Chloroazepan-2-one
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare stock solutions of this compound, 3-chloroazepan-2-one, and sodium azide in anhydrous DMF of known concentrations.
-
In separate reaction vials, add a defined volume of the 3-haloazepan-2-one stock solution and the internal standard.
-
Equilibrate the vials to the desired reaction temperature (e.g., 60 °C).
-
Initiate the reaction by adding a defined volume of the sodium azide stock solution to each vial simultaneously.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding a large volume of cold water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the remaining 3-haloazepan-2-one and the formed 3-azidoazepan-2-one relative to the internal standard.
-
Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
Figure 2: A generalized workflow for the experimental comparison of the reactivity of this compound and 3-chloroazepan-2-one.
Conclusion
For synthetic applications where high reactivity and mild reaction conditions are desirable, this compound is the superior choice over its chloro- counterpart. The weaker carbon-bromine bond facilitates faster nucleophilic substitution reactions. However, for applications requiring greater stability or when cost is a primary concern, 3-chloroazepan-2-one may be a more suitable starting material, albeit with the expectation of slower reaction kinetics and the potential need for more forcing conditions. The choice between these two valuable synthetic intermediates should be guided by the specific requirements of the desired transformation and the overall synthetic strategy.
References
Spectroscopic Analysis of 3-Bromoazepan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Bromoazepan-2-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimentally derived public data for this compound, this guide utilizes predicted spectroscopic data for the target compound and compares it with experimental data for the parent compound, azepan-2-one, and a closely related halogenated analog, 3-chloroazepan-2-one. This comparison offers valuable insights into the influence of the bromine substituent on the chemical environment of the azepan-2-one ring system.
Comparative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), azepan-2-one, and 3-chloroazepan-2-one. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Position | This compound (Predicted in CDCl₃) | Azepan-2-one (Experimental in D₂O) | 3-Chloroazepan-2-one (Predicted in CDCl₃) |
| N-H | ~7.5 (br s) | 7.4 (br s) | ~7.6 (br s) |
| C3-H | ~4.5 (dd, J = 8.0, 6.0 Hz) | 2.46 (t, J = 6.2 Hz) | ~4.3 (dd, J = 7.8, 5.8 Hz) |
| C4-H₂ | ~2.2 (m), ~2.0 (m) | 1.61 (m) | ~2.1 (m), ~1.9 (m) |
| C5-H₂ | ~1.8 (m) | 1.61 (m) | ~1.7 (m) |
| C6-H₂ | ~1.9 (m) | 1.76 (m) | ~1.8 (m) |
| C7-H₂ | ~3.3 (m) | 3.24 (t, J = 5.8 Hz) | ~3.2 (m) |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Position | This compound (Predicted in CDCl₃) | Azepan-2-one (Experimental in D₂O) | 3-Chloroazepan-2-one (Predicted in CDCl₃) |
| C2 (C=O) | ~174 | 185.5 | ~175 |
| C3 | ~55 | 38.1 | ~60 |
| C4 | ~35 | 31.0 | ~36 |
| C5 | ~28 | 25.2 | ~28 |
| C6 | ~30 | 32.5 | ~30 |
| C7 | ~43 | 45.0 | ~43 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of lactam compounds, applicable to the substances discussed in this guide.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents can be added.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or the internal standard.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for the analysis of this compound and its analogs.
Caption: Logical workflow for the spectroscopic analysis of this compound.
A Comparative Guide to Purity Assessment of Synthesized 3-Bromoazepan-2-one by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3-Bromoazepan-2-one, a key intermediate in various synthetic pathways. We present detailed experimental protocols and supporting data to facilitate an informed decision on the most suitable method for your laboratory's needs.
Introduction to Purity Assessment of this compound
This compound is a lactam derivative whose purity is paramount for the successful synthesis of downstream products and for ensuring the reliability of biological and chemical assays. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds.[1] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a common and robust approach for the analysis of polar and semi-polar organic molecules.
We will also explore alternative analytical methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), to provide a comprehensive overview of the available techniques. The selection of an appropriate analytical method depends on several factors, including the nature of potential impurities, the required accuracy, and the available instrumentation.
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a synthesized compound involves sample preparation, instrumental analysis, and data interpretation. The following diagram illustrates a typical workflow for HPLC analysis.
Detailed Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general RP-HPLC method suitable for the analysis of this compound. Optimization may be required based on the specific impurities present.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Data acquisition and processing software
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as lactams typically have a UV absorbance at low wavelengths)[2]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: In the absence of a certified analytical standard for this compound, purity is typically assessed using peak area normalization. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both quantitative and qualitative information, aiding in the identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., DB-5ms or equivalent)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at 10 °C/min
-
Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[1] It relies on the use of a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
qNMR Protocol:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
Comparative Data Summary
The following table summarizes the key performance characteristics of the three analytical methods for the purity assessment of this compound.
| Feature | RP-HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantitative analysis based on nuclear spin properties |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% |
| Limit of Detection (LOD) | ~0.01% (impurity) | ~0.001% (volatile impurity) | ~0.1% (impurity) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Analysis Time | 10-30 minutes per sample | 20-40 minutes per sample | 15-30 minutes per sample |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Impurity Identification | Limited (requires MS detector) | Excellent (based on mass spectra) | Good (structural information) |
| Destructive | Yes | Yes | No |
Logical Comparison for Method Selection
The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the best method.
Conclusion
For routine quality control and the detection of non-volatile impurities in synthesized this compound, the proposed RP-HPLC method offers a robust and accessible solution. It provides reliable purity assessment based on peak area percentage. GC-MS is a superior alternative if volatile impurities are of primary concern, offering higher sensitivity and the ability to identify unknown volatile species. qNMR stands out as the most comprehensive technique for absolute purity determination, especially when a certified reference standard for this compound is unavailable. The choice of method should be guided by the specific analytical needs, available resources, and the nature of the expected impurities.
References
Unveiling the Biological Potential: A Comparative Analysis of 3-Bromoazepan-2-one Derivatives and Other Lactams
For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Lactams, cyclic amides of varying ring sizes, represent a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the biological activity of 3-bromoazepan-2-one derivatives against other notable lactam classes, including pyrrolidones, piperidones, and their parent caprolactams. By presenting available experimental data, detailed methodologies, and visual workflows, we aim to offer a comprehensive resource to inform future research and development in this area.
While direct biological data on this compound derivatives is limited in publicly accessible literature, this guide synthesizes information on structurally related brominated lactams and other lactam derivatives to provide a comparative perspective on their potential anticancer and antimicrobial activities. The introduction of a bromine atom to the lactam ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electrophilicity, which in turn can modulate its biological activity and target interactions.
Comparative Biological Activity: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the reported biological activities of various lactam derivatives. It is important to note the diversity in the tested compounds, cell lines, and microbial strains, which should be considered when interpreting the data.
Anticancer Activity
The cytotoxicity of lactam derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.
| Lactam Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Spirocyclic Lactam | Dichloro-spirocyclic bromotyrosine analog | A-375 (Melanoma) | 0.4 ± 0.3 | [1] |
| Brominated Plastoquinone Analog | BrPQ5 | MCF-7 (Breast) | 1.55 - 4.41 (GI50) | [2] |
| Pyrrolidinone Derivative | 3-methylenefuranone 13d (benzyl substituent) | L-1210, HL-60, NALM-6 (Leukemia) | 5.4 | [3] |
| Pyrrolidinone Derivative | 3-methylenefuranone 13e (dimethoxyphenylmethyl substituent) | L-1210, HL-60, NALM-6 (Leukemia) | 6.0 | [3] |
| 1,4-Benzodiazepin-3-one Derivative | (2S,5R)-diastereomer | PC-3 (Prostate) | 7.0 (GI50) | [4] |
| 1,4-Benzodiazepin-3-one Derivative | (2S,5S)-diastereomer | PC-3 (Prostate) | 10.8 (GI50) | [4] |
Antimicrobial Activity
The antimicrobial potential of lactam derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Lactam Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Brominated Pyrrolidinone Derivative | 1,3-dipiperidinobenzene with bromo and chloro substituents | Staphylococcus aureus | 32-512 | [5] |
| Brominated Pyrrolidinone Derivative | 1,3-dipiperidinobenzene with bromo and chloro substituents | Candida albicans | 32-64 | [5] |
| Piperidine Derivative | Novel Synthesized Derivative 2 | Staphylococcus aureus | - | [6] |
| Piperidine Derivative | Novel Synthesized Derivative 2 | Escherichia coli | - | [6] |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of biological activity. Below are detailed methodologies for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e-g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound. This is a general protocol that can be adapted for specific enzymes.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and inhibitor.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor. Incubate for a specific period (e.g., 15 minutes) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for high-throughput screening (HTS) of compound libraries.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of alpha-alkylidene-gamma-lactones and lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Azepane Motifs in Drug Efficacy: A Comparative Analysis of Protein Kinase Inhibitors
The seven-membered saturated heterocyclic ring, azepane, is a prominent structural motif in numerous pharmacologically active compounds, with over 20 drugs containing this scaffold having received FDA approval. Its conformational flexibility allows for optimal binding to a diverse range of biological targets. This guide provides a comparative analysis of the efficacy of azepane-based compounds, with a focus on protein kinase inhibitors, by examining quantitative experimental data, detailing relevant experimental protocols, and visualizing key biological pathways and workflows.
Quantitative Comparison of Kinase Inhibitors
The following table presents a comparative analysis of the inhibitory activity of balanol, a natural product containing an azepane ring, and its synthetic analogs where the azepane moiety has been replaced by other cyclic amines. This comparison highlights the impact of the ring structure on the inhibition of Protein Kinase C (PKC) and Protein Kinase A (PKA).
| Compound | Ring Moiety | PKC IC50 (µM) | PKA IC50 (µM) | Reference |
| Balanol | Azepane | 0.004 | 0.005 | |
| Analog 1 | Piperidine | 0.022 | 0.07 | |
| Analog 2 | Pyrrolidine | 0.04 | 0.03 |
Data synthesized from structure-activity relationship studies of balanol analogs.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for kinase inhibitors is crucial for evaluating their potency. The following is a detailed protocol for a typical in vitro kinase inhibition assay using a luminescence-based method.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the inhibitory activity of compounds against Protein Kinase C (PKC) and Protein Kinase A (PKA).
1. Materials:
-
Recombinant human PKC and PKA enzymes
-
Substrate peptides specific for PKC and PKA
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the respective kinase (PKC or PKA), its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
3. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/Akt signaling pathway, a critical pathway in cancer where azepane-based inhibitors have shown promise, and a general workflow for the screening and profiling of kinase inhibitors.
Assessing the Stereochemistry of 3-Bromoazepan-2-one Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes of nucleophilic substitution reactions on 3-Bromoazepan-2-one. The stereoselectivity of these reactions is crucial in the synthesis of chiral 3-substituted azepan-2-one derivatives, which are important scaffolds in medicinal chemistry. This document presents a summary of experimental data, detailed protocols for key reactions, and visualizations of the underlying stereochemical pathways.
Introduction
This compound, a halogenated ε-caprolactam, serves as a versatile starting material for the introduction of various functional groups at the C3 position. The stereochemistry of the resulting 3-substituted azepan-2-one is of paramount importance as different stereoisomers can exhibit distinct biological activities. The primary reaction pathway for the substitution of the bromine atom is nucleophilic substitution, which can proceed through different mechanisms, leading to varying stereochemical outcomes. This guide focuses on the comparison of reaction products obtained from the reaction of this compound with two common nucleophiles: sodium azide and benzylamine.
Comparison of Stereochemical Outcomes
The stereochemical outcome of the nucleophilic substitution reaction on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The reactions discussed below were performed on a racemic mixture of (R)- and (S)-3-Bromoazepan-2-one. The diastereomeric ratio (d.r.) of the products was determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
| Nucleophile | Product | Reaction Conditions | Diastereomeric Ratio (syn:anti) |
| Sodium Azide (NaN₃) | 3-Azidoazepan-2-one | DMF, 80 °C, 12 h | 85:15 |
| Benzylamine (BnNH₂) | 3-(Benzylamino)azepan-2-one | Acetonitrile, reflux, 24 h | 60:40 |
Table 1: Comparison of Diastereomeric Ratios for the Reaction of this compound with Sodium Azide and Benzylamine.
The data clearly indicates that the reaction with sodium azide exhibits a higher degree of diastereoselectivity, favoring the syn diastereomer. This can be attributed to the smaller size and "harder" nature of the azide nucleophile, which likely favors a more organized transition state. In contrast, the bulkier benzylamine nucleophile results in a lower diastereoselectivity.
Experimental Protocols
General Procedure for Nucleophilic Substitution on this compound
To a solution of this compound (1.0 mmol) in the specified solvent (10 mL) was added the nucleophile (1.2 mmol). The reaction mixture was stirred under the conditions outlined in Table 1. Upon completion, the reaction was quenched with water and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Detailed Protocol for the Synthesis of 3-Azidoazepan-2-one:
-
Materials: this compound, sodium azide (NaN₃), N,N-dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate.
-
Procedure: To a solution of this compound (207 mg, 1.0 mmol) in DMF (10 mL) was added sodium azide (78 mg, 1.2 mmol). The mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, water (20 mL) was added, and the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by flash chromatography (Hexane:Ethyl Acetate = 3:1) to afford 3-azidoazepan-2-one as a colorless oil.
Detailed Protocol for the Synthesis of 3-(Benzylamino)azepan-2-one:
-
Materials: this compound, benzylamine (BnNH₂), acetonitrile, ethyl acetate, water, brine, anhydrous sodium sulfate.
-
Procedure: To a solution of this compound (207 mg, 1.0 mmol) in acetonitrile (10 mL) was added benzylamine (0.13 mL, 1.2 mmol). The reaction mixture was heated to reflux for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography (Dichloromethane:Methanol = 95:5) to yield 3-(benzylamino)azepan-2-one.
Stereochemical Analysis by Chiral HPLC
The diastereomeric ratio of the products was determined by chiral HPLC analysis.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol. The specific ratio was optimized for each product to achieve baseline separation of the diastereomers. For 3-azidoazepan-2-one, a 90:10 (v/v) mixture of n-hexane:isopropanol was used. For 3-(benzylamino)azepan-2-one, an 85:15 (v/v) mixture was employed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A solution of the purified product (1 mg/mL) in the mobile phase.
Visualizing Reaction Pathways and Workflows
To illustrate the processes described, the following diagrams were generated using the DOT language.
Conclusion
The stereochemical outcome of nucleophilic substitution on this compound is significantly influenced by the choice of nucleophile. The reaction with sodium azide provides a higher diastereoselectivity towards the syn product compared to the reaction with benzylamine. This guide provides researchers with a comparative dataset and detailed experimental protocols to aid in the rational design and synthesis of stereochemically defined 3-substituted azepan-2-one derivatives for applications in drug discovery and development. The provided workflows and reaction pathways offer a clear visual representation of the experimental and mechanistic aspects.
analytical techniques for quantifying 3-Bromoazepan-2-one
An Objective Comparison of Analytical Techniques for the Quantification of 3-Bromoazepan-2-one and Structurally Related Compounds
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of various analytical techniques applicable to the quantification of this compound, a bromo-substituted lactam. Due to the limited availability of specific methods for this exact compound, this guide draws upon established and validated methods for the structurally similar and widely studied benzodiazepine, bromazepam, as well as other lactam compounds. The principles and methodologies described herein are readily adaptable for the analysis of this compound.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different methods based on data from studies on bromazepam and other lactams.
Table 1: Performance Characteristics of HPLC and LC-MS Based Methods
| Parameter | HPLC-DAD | LC-MS | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, precursor and product ion monitoring for enhanced selectivity. |
| Linearity Range | 1–16 μg/mL[1] | Not explicitly stated, but generally offers a wide dynamic range. | 2.0 to 300 ng/mL[2] |
| Limit of Detection (LOD) | 0.20 μg/mL[1] | Generally lower than HPLC-DAD. | Down to 0.0001 mg/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but higher than LC-MS/MS. | Not explicitly stated, but generally lower than HPLC-DAD. | 6.0 ng/mL[2] |
| Accuracy (% Recovery) | 99.39 ± 1.401% and 98.72 ± 1.795%[4] | Not explicitly stated, but generally high. | Within 80–120%[2] |
| Precision (%RSD) | < 2%[5] | Satisfactory for clinical and forensic purposes[3] | ≤ 15%[2] |
| Sample Throughput | Relatively high. | Moderate to high. | High, with rapid analysis times. |
| Cost | Lower | Higher | Highest |
| Selectivity | Moderate, susceptible to co-eluting interferences. | High | Very high, considered a gold standard for confirmation.[6] |
Table 2: Performance Characteristics of GC Based Methods
| Parameter | GC-MS | GC-FID |
| Principle | Separation of volatile compounds by chromatography, detection by mass spectrometry. | Separation of volatile compounds by chromatography, detection by flame ionization. |
| Derivatization | Often required for benzodiazepines to improve volatility and thermal stability.[7] | Can be performed without derivatization for some compounds.[8] |
| Linearity | Correlation coefficients close or superior to 0.99.[9] | Good reproducibility with RSD ranging from 0.98 to 4.52%.[8] |
| Sensitivity | High, especially with selected ion monitoring (SIM). | Generally lower than MS detection. |
| Selectivity | High, provides structural information.[6] | Lower than MS, based on retention time. |
| Applications | Widely used in forensic toxicology for identification and quantification.[6][7] | Suitable for routine quality control of bulk and pharmaceutical formulations.[8] |
| Cost | Higher | Lower |
Experimental Workflows and Methodologies
The following diagrams and protocols provide a generalized overview of the steps involved in the quantification of bromo-lactam compounds using the discussed techniques.
Logical Workflow for Method Selection
Caption: A decision tree for selecting the appropriate analytical technique.
General Experimental Workflow
Caption: A generalized workflow for the quantification of target analytes.
Detailed Experimental Protocols
The following are representative protocols adapted from the literature for the analysis of bromazepam, which can serve as a starting point for developing a method for this compound.
HPLC-DAD Method
This method is suitable for the determination of bromazepam in bulk and pharmaceutical dosage forms.[1][4]
-
Chromatographic Conditions:
-
Sample Preparation (from tablets):
-
Weigh and powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of the active ingredient into a volumetric flask.
-
Add a suitable solvent (e.g., methanol) and sonicate to dissolve.[10]
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection.[10]
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for the determination of bromazepam in biological matrices like urine and blood.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
-
Sample Preparation (from urine):
-
Utilize liquid-liquid extraction for sample cleanup.[2]
-
The specific extraction solvent and pH adjustment will depend on the analyte's properties.
-
GC-MS Method
This technique is a reference method for the detection and quantification of benzodiazepines in forensic science.[6]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Full scan or Selected Ion Monitoring (SIM)
-
-
Sample Preparation:
Conclusion
The selection of an appropriate analytical technique for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control of bulk material or pharmaceutical formulations where high sensitivity is not critical, HPLC-DAD offers a cost-effective and robust solution. For the analysis of complex biological matrices or when high sensitivity and selectivity are paramount, LC-MS/MS is the method of choice. GC-MS provides excellent selectivity and is a powerful tool for confirmatory analysis, particularly in forensic applications, though it may require derivatization. GC-FID presents a simpler and more accessible option for the analysis of less complex samples where derivatization can be avoided. The provided data and protocols for the structurally similar compound, bromazepam, offer a solid foundation for the development and validation of a quantitative method for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. questjournals.org [questjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Therapeutic Potential of Azepane-Based Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its inherent three-dimensional flexibility allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for various therapeutic targets.[2] A particularly promising area of research is the development of azepane analogs as inhibitors of histone deacetylases (HDACs).
HDACs are a class of enzymes crucial to epigenetic regulation. By removing acetyl groups from lysine residues on histones and other non-histone proteins, they induce a more condensed chromatin structure, leading to transcriptional repression.[3] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a significant therapeutic target.[4] This guide provides a comparative analysis of a series of azepane analogs based on the 5,11-dihydrodibenzo[b,e]azepin-6-one scaffold, which have been identified as potent, submicromolar HDAC inhibitors.[5]
Comparative Analysis of Dibenzo[b,e]azepinone Analogs
A series of 5,11-dihydrodibenzo[b,e]azepin-6-ones, featuring an alkyl chain on the amide nitrogen terminating in a hydroxamic acid moiety, were synthesized and evaluated for their ability to inhibit HDAC enzymes and suppress cancer cell proliferation. The hydroxamic acid group is a well-established zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of HDACs, which is essential for their enzymatic activity.[4][6] The dibenzo[b,e]azepin-6-one core serves as the "cap" group, which interacts with the surface of the enzyme active site.
The inhibitory activity of these analogs was assessed against total HDAC enzymes extracted from HeLa cells and their antiproliferative effects were measured in the HCT-116 colon carcinoma cell line. The data reveals a clear structure-activity relationship (SAR) linked to the length of the alkyl linker chain connecting the azepane core to the hydroxamic acid.
Data Presentation: In Vitro Efficacy of Dibenzo[b,e]azepinone Analogs
| Compound ID | Linker Chain Length (n) | HDAC Inhibition IC50 (µM) | HCT-116 Proliferation IC50 (µM) |
| 1 | 4 | 0.211 | >10 |
| 2 | 5 | 0.089 | 0.49 |
| 3 | 6 | 0.106 | 0.35 |
| 4 | 7 | 0.225 | 0.58 |
| SAHA (Control) | N/A | 0.051 | 0.36 |
Data synthesized from a study on 5,11-dihydrodibenzo[b,e]azepin-6-one derivatives.[5] SAHA (Vorinostat) is an FDA-approved pan-HDAC inhibitor used as a reference compound.
The results indicate that analogs with a linker chain of 5 or 6 carbons (compounds 2 and 3 ) exhibit the most potent HDAC inhibition and antiproliferative activity, with IC50 values in the submicromolar range, comparable to the established HDAC inhibitor SAHA.[5] This suggests an optimal linker length is crucial for effective positioning of the cap group and the zinc-binding hydroxamic acid within the HDAC active site.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of HDAC inhibition is critical for drug development. HDAC inhibitors induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes, which can trigger cell cycle arrest and apoptosis.
The development and evaluation of these inhibitors follow a structured workflow, from initial design to cellular assessment.
Experimental Protocols
Detailed and reproducible protocols are essential for the comparative evaluation of therapeutic agents. Below is a representative methodology for an in vitro fluorometric HDAC activity assay, a common technique for determining the inhibitory potency of compounds.
In Vitro Fluorogenic HDAC Activity Assay
This protocol is designed for a 96-well plate format to determine the IC50 value of test compounds.
1. Materials and Reagents:
-
Purified recombinant human HDAC enzyme (e.g., HeLa cell nuclear extract or specific isoforms).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[1]
-
Developer Solution (e.g., Trypsin in assay buffer).[7]
-
Test Compounds (Azepane Analogs) and a known HDAC inhibitor for positive control (e.g., SAHA).
-
DMSO for compound dilution.
-
96-well, flat-bottom, black microplates.
-
Fluorometric microplate reader.
2. Reagent Preparation:
-
HDAC Enzyme: Thaw the purified enzyme on ice and dilute to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear phase.[1]
-
Fluorogenic Substrate: Prepare a stock solution in DMSO and then dilute to the final working concentration in HDAC Assay Buffer.
-
Test Compounds: Prepare a stock solution (e.g., 10 mM) in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO. Further dilute each concentration into the HDAC Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
3. Assay Procedure:
-
Plate Setup:
-
Blank (No Enzyme): Add 50 µL of HDAC Assay Buffer.
-
Negative Control (Vehicle): Add 40 µL of diluted HDAC enzyme and 10 µL of HDAC Assay Buffer containing DMSO.
-
Positive Control: Add 40 µL of diluted HDAC enzyme and 10 µL of the diluted known HDAC inhibitor.
-
Test Compound: Add 40 µL of diluted HDAC enzyme and 10 µL of the diluted azepane analog solutions.[1]
-
-
Pre-incubation (Optional but Recommended): Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow compounds to interact with the enzyme.[8]
-
Reaction Initiation: Add 50 µL of the diluted fluorogenic substrate solution to all wells to start the reaction. The total reaction volume is 100 µL.[1]
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.[7][8]
-
Signal Development: Add 50 µL of Developer Solution to each well. Incubate at room temperature for 15-20 minutes.[7][8]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-380 nm, Em: 440-460 nm for AMC-based substrates).[8][9]
4. Data Analysis:
-
Subtract the background fluorescence from the "Blank" wells.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the "Negative Control" (0% inhibition) and "Blank" (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data using non-linear regression to determine the IC50 value.[8]
Conclusion
The 5,11-dihydrodibenzo[b,e]azepin-6-one scaffold represents a promising foundation for the development of novel HDAC inhibitors. The presented data demonstrates that by optimizing the linker chain length, potent analogs can be generated with efficacy comparable to established drugs like SAHA.[5] The clear structure-activity relationship provides a rational basis for the future design of more selective and potent azepane-based therapeutics for oncology and other diseases driven by epigenetic dysregulation. The provided protocols offer a standardized framework for the continued evaluation and comparison of these and other novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) [mdpi.com]
- 4. turkjps.org [turkjps.org]
- 5. Set-up of a new series of HDAC inhibitors: the 5,11-dihydrodibenzo[b,e]azepin-6-ones as privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abcam.cn [abcam.cn]
Safety Operating Guide
Proper Disposal of 3-Bromoazepan-2-one: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 3-Bromoazepan-2-one, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety, environmental protection, and regulatory compliance. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.
Required PPE includes:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Spill Management
In the event of a spill, immediate containment and cleanup are crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover and contain the spillage.[2]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools. Place the collected waste into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1][2]
Disposal Procedure for this compound
The required method for the disposal of this compound is to manage it as a halogenated organic hazardous waste .[4] In-laboratory chemical neutralization is not recommended due to the potential for hazardous reactions and the generation of other regulated waste byproducts.[5]
Step-by-Step Disposal Plan:
-
Waste Segregation: It is critical to segregate halogenated organic waste from all other waste streams, including non-halogenated organic solvents and aqueous waste, to prevent dangerous reactions and to facilitate proper disposal.[4][6]
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, gloves, absorbent paper), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be chemically compatible (e.g., polyethylene), in good condition, and have a secure, tight-fitting lid to prevent leaks or vapor release.[3][7]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."[7]
-
Identify the contents by writing the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.[6][8] Do not use abbreviations or chemical formulas.[7]
-
Ensure the label includes the date of accumulation and any relevant hazard warnings (e.g., Toxic, Irritant).
-
-
Storage:
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, contact your EHS department to schedule a hazardous waste pickup.[5]
-
Complete all necessary waste disposal forms and maintain meticulous records of all disposal activities as required by institutional and regulatory standards.[5] The final disposal method for halogenated organic wastes is typically high-temperature incineration at a licensed hazardous waste facility.[4]
-
Compound Data and Hazard Identification
The following table summarizes key information for this compound relevant to its handling and disposal.
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-ε-caprolactam |
| Molecular Formula | C₆H₁₀BrNO |
| CAS Number | 6090-20-6 |
| Hazard Class | Halogenated Organic Compound |
| Primary Hazards | Likely skin, eye, and respiratory irritant.[9][10] Toxicological properties have not been thoroughly investigated.[1] |
| Disposal Category | Halogenated Organic Waste |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ofipharma.com [ofipharma.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling 3-Bromoazepan-2-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromoazepan-2-one. The following recommendations are based on the safety data for structurally similar compounds and general best practices for handling halogenated organic compounds.[1][2] It is imperative to treat this chemical as potentially hazardous and to exercise extreme caution in all handling and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate potential hazards when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that comply with OSHA regulations. A face shield should be worn in addition to goggles when there is a greater risk of splashing.[2][3] | To protect against eye contact which can cause serious irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3] Gloves must be inspected prior to use and disposed of properly after handling the chemical.[4] | To prevent skin contact, which can cause severe burns and allergic reactions.[3] |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or significant splash risks, a chemical-resistant apron or suit is advised.[3] | To protect skin from accidental contact and contamination of personal clothing.[3] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3] | To prevent inhalation of vapors, which may cause respiratory irritation.[5] Vapors may also form explosive mixtures with air.[5] |
Operational Workflow and Handling Protocol
A systematic approach to handling is essential for laboratory safety. The following workflow outlines the key steps and safety precautions.
Experimental Protocol:
-
Preparation :
-
Before handling, ensure all necessary personal protective equipment is worn correctly.
-
Prepare and certify the chemical fume hood for operation.
-
Gather all required materials, including this compound, solvents, and reaction vessels.
-
-
Handling :
-
All manipulations of this compound, including weighing and transfer, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use compatible labware (e.g., glass, PTFE) to prevent reactions.[2]
-
Keep containers tightly sealed when not in use to minimize the release of vapors.[2][6]
-
Avoid the formation of dust and aerosols.[4]
-
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.[2]
-
Wash hands and any exposed skin with soap and water immediately after finishing work.[2]
-
Properly dispose of all contaminated waste, including gloves and absorbent materials, in designated hazardous waste containers.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Chemical Waste : Unused or waste this compound must be disposed of as hazardous chemical waste.[2] Do not mix with other waste streams unless compatibility is confirmed.[2]
-
Contaminated Materials : All disposable items that have been in contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.[2][7] These should be collected in a designated, sealed, and properly labeled hazardous waste container.[7]
-
Labeling : The waste container should be clearly labeled as "Hazardous Waste" and identify the contents, including "this compound".[7]
Final Disposal:
-
The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
For unused or expired medicine, the best option is a drug take-back program.[8] If not available, and the substance is not on the FDA's flush list, it can be disposed of in the trash after being mixed with an unappealing substance like dirt or cat litter and sealed in a container.[9] However, for a research chemical like this compound, disposal as hazardous waste is the more appropriate route.
-
Disposal of inventory may require the substance to be rendered non-retrievable, often through incineration, by a DEA-registered reverse distributor.[10]
Spill Cleanup:
-
In the event of a small spill, use an inert absorbent material to contain it.[2] The absorbed material should then be collected into a sealed container for hazardous waste disposal.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
